Bicuculline methiodide
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKCPKPSSVUHY-GRTNUQQKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873651 | |
| Record name | (+)-Bicuculline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>76.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40709-69-1 | |
| Record name | 1,3-Dioxolo[4,5-g]isoquinolinium, 5-[(6R)-6,8-dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-, iodide (1:1), (5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40709-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicuculline methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Bicuculline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Neuropharmacology of Bicuculline Methiodide: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicuculline (B1666979) methiodide is a classic and widely utilized pharmacological tool in neuroscience research. As a quaternary salt of bicuculline, it offers enhanced water solubility and stability compared to its parent compound, making it a preferred agent for in vitro and in vivo studies.[1][2] This guide provides a comprehensive overview of the mechanism of action of bicuculline methiodide, with a focus on its interaction with the GABA-A receptor, its non-GABAergic effects, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Competitive Antagonism of GABA-A Receptors
The primary mechanism of action of this compound is its function as a competitive antagonist at the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[3]
Binding and Inhibition
This compound competitively binds to the GABA binding site on the GABA-A receptor, thereby preventing the endogenous ligand, GABA, from binding and activating the receptor.[2][4] This competitive interaction has been demonstrated in functional studies where this compound shifts the GABA dose-response curve to the right without reducing the maximal response, a hallmark of competitive antagonism.[5][6] Single-channel studies have further elucidated this mechanism, showing that bicuculline reduces GABA-activated conductance by decreasing both the channel open time and the frequency of opening.[2]
The antagonism by this compound is reversible and can be overcome by increasing the concentration of GABA.[4][5] This characteristic is fundamental to its use in experiments designed to transiently block GABAergic inhibition to study excitatory neurotransmission.[4]
Signaling Pathway of GABA-A Receptor and its Antagonism
The following diagram illustrates the signaling pathway of the GABA-A receptor and the point of intervention by this compound.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data related to the interaction of this compound with GABA-A receptors and its use in experimental settings.
| Parameter | Value | Species/System | Reference |
| IC50 (GABA binding inhibition) | ~500 µM | Chick cerebellar synaptic membranes | [3] |
| IC50 (GABA-A receptor antagonist) | 2 µM | Not specified | [6][7] |
| Dissociation Constant (Ki) | ~1.7 µM | Not specified | [8] |
| Application | Effective Concentration | Species | Experimental Model | Reference |
| Induction of Long-Term Potentiation (LTP) | 5 µM | C57Bl/6 Mice | Hippocampal Slices | [9] |
| Induction of Long-Term Potentiation (LTP) | 10 µM | Sprague-Dawley Rats | Hippocampal Slices | [9] |
| Blockade of GABA-A Receptor Currents | 1 µM (blocks ~50%) | Not specified | Not specified | [10] |
| Enhancement of Fast Oscillatory Activity | ~10 µM | Rat | Somatosensory Cortex | [11] |
| Analgesia (intracisternal) | ED50 = 5 ng/mouse | Mouse | Tail Pinch Test | [12] |
| Induction of Seizures (intracisternal) | > 600 ng | Rat | Not specified | [13] |
Non-GABAergic Effects
While primarily known as a GABA-A receptor antagonist, this compound has been reported to have off-target effects, most notably on calcium-activated potassium (SK) channels.[1][6][10] This action can lead to a blockade of the slow afterhyperpolarization (AHP) that follows action potentials.[6] It is crucial for researchers to consider these non-GABAergic effects when interpreting experimental results, especially at higher concentrations. Additionally, some studies have shown that this compound can reduce N-methyl-D-aspartate (NMDA) and kainate-induced membrane currents, although with lower efficiency than its action on GABA-A receptors.[14]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the GABA-A receptor channel in response to GABA and the blocking effect of this compound.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from mouse prelimbic cortex) or cultured neurons.[4]
-
Recording Setup: Use a patch-clamp amplifier and a microscope to visualize and patch onto a neuron. The recording chamber is perfused with an external recording solution.
-
Pipette Solution: The intracellular pipette solution typically contains a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of 0 mV.[4]
-
Drug Application: Apply GABA to elicit inhibitory postsynaptic currents (IPSCs).[4] After establishing a stable baseline of GABA-evoked currents, co-apply this compound at varying concentrations to determine its inhibitory effect.
-
Data Analysis: Measure the amplitude of the IPSCs before and after the application of this compound to quantify the degree of antagonism.
The following diagram outlines the experimental workflow for a whole-cell voltage-clamp experiment.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a brain region of interest (e.g., cortex).
-
Incubation: Incubate the membranes with a radiolabeled GABA-A receptor agonist (e.g., [3H]GABA) in the presence of varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the displacement of the radioligand by this compound to calculate its IC50 and subsequently its binding affinity (Ki).
In Vivo Studies
In vivo experiments are crucial for understanding the physiological effects of this compound at a systems level.
Methodology (Example: Induction of Seizures):
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Drug Administration: Administer this compound via a specific route, such as intracisternal or intracerebroventricular injection, as it does not readily cross the blood-brain barrier.[2]
-
Behavioral Observation: Observe the animal for behavioral changes, such as the onset of seizures.
-
Electrophysiological Recording (Optional): In some studies, electroencephalography (EEG) is used to record brain activity and correlate it with behavioral observations.
Conclusion
This compound is an indispensable tool in neuroscience research due to its well-characterized mechanism as a competitive antagonist of the GABA-A receptor. Its utility in dissecting the roles of inhibitory and excitatory neurotransmission is unparalleled. However, researchers must remain cognizant of its potential non-GABAergic effects, particularly at higher concentrations, to ensure accurate interpretation of their findings. The experimental protocols outlined in this guide provide a framework for the continued investigation of GABAergic systems and the development of novel therapeutics targeting these pathways.
References
- 1. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 5. Antagonist actions of this compound and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bicuculline - Wikipedia [en.wikipedia.org]
- 8. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on fast (>200 Hz) electrical oscillations in rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subconvulsive doses of intracisternal this compound, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Effects of the epileptogenic agent this compound on membrane currents induced by N-methyl-D-aspartate and kainate (oocyte; Xenopus laevis) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nuances of Neuroinhibition: A Comparative Analysis of Bicuculline and Bicuculline Methiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of two closely related yet functionally distinct GABA-A receptor antagonists: bicuculline (B1666979) and its quaternary ammonium (B1175870) salt, bicuculline methiodide. Understanding the subtle but critical differences in their chemical structure, physicochemical properties, and pharmacological behavior is paramount for the precise design and interpretation of neuroscience research and the development of novel therapeutics targeting the GABAergic system.
Core Distinctions: At a Glance
Bicuculline is a phthalide (B148349) isoquinoline (B145761) alkaloid and a well-established competitive antagonist of the GABA-A receptor, the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central nervous system (CNS).[1] this compound is a synthetic derivative, a quaternary salt of bicuculline, which retains the core pharmacophore for GABA-A receptor antagonism but exhibits significantly altered physical and physiological properties.[2][3]
The fundamental difference lies in the quaternization of the nitrogen atom in the bicuculline molecule. This chemical modification introduces a permanent positive charge, profoundly impacting the molecule's solubility, stability, and ability to cross biological membranes, most notably the blood-brain barrier (BBB).
Physicochemical and Pharmacological Properties: A Tabular Comparison
The following tables summarize the key quantitative and qualitative differences between bicuculline and this compound, providing a clear basis for experimental design and compound selection.
Table 1: Physicochemical Properties
| Property | Bicuculline | This compound | Rationale for Difference |
| Molecular Formula | C₂₀H₁₇NO₆[4] | C₂₁H₂₀INO₆[5] | Addition of a methyl iodide group. |
| Molecular Weight | 367.4 g/mol [4] | 509.3 g/mol [5] | Increased mass from the added methyl iodide. |
| Solubility | Sparingly soluble in water; soluble in chloroform, DMSO, and acidic solutions.[4] | Soluble in water (up to 20 mM) and DMSO (up to 50 mM).[5][6] | The quaternary ammonium salt is ionized, enhancing its hydrophilicity. |
| Stability | Unstable at physiological pH, converting to the less active bicucine. More stable in acidic solutions.[2][4] | Significantly more stable in solution, including at physiological pH.[2][3] | The quaternary salt structure is less susceptible to the ring-opening hydrolysis that affects bicuculline. |
| Blood-Brain Barrier (BBB) Permeability | Crosses the BBB upon systemic administration.[3] | Does not readily cross the BBB due to its high polarity.[2][3][7] | The permanent positive charge and increased polarity prevent passive diffusion across the lipophilic BBB. |
Table 2: Pharmacological Properties
| Property | Bicuculline | This compound | Key Experimental Observations |
| Mechanism of Action | Competitive antagonist at the GABA-A receptor.[1][8] | Competitive antagonist at the GABA-A receptor.[9] | Both compounds compete with GABA for the same binding site on the receptor. |
| Potency (GABA-A Receptor) | IC₅₀ ≈ 2 µM.[8] EC₅₀ in the range of 0.03-3 µM has also been reported.[10] | Similar potency to bicuculline.[2][3] An IC₅₀ of ~500 µM for inhibiting GABA binding has been noted for the (-)-enantiomer.[11] An IC₅₀ of 1.14 µM was determined in HEK293 cells.[12] | While generally considered to have similar potency, reported values can vary based on the experimental preparation and specific isomers used. |
| Off-Target Effects | Can block Ca²⁺-activated potassium (SK) channels.[8] | Also acts on Ca²⁺-activated potassium (SK) channels.[5][6] The EC₅₀ for SK channels is reported to be in the range of 1-25 µM.[13] | This is an important consideration for experiments where SK channel activity is relevant. |
| In Vivo Effects (Systemic Administration) | Induces convulsions and seizures in a dose-dependent manner.[3] | No consistent behavioral or EEG abnormalities at doses up to 36 mg/kg due to poor BBB penetration.[7] | This stark difference highlights the importance of the route of administration for in vivo studies. |
| In Vivo Effects (Direct CNS Administration) | Potent convulsant when applied directly to the cerebral cortex.[2] | More potent convulsant than bicuculline when injected intracisternally.[2][3] Can produce potent analgesia at subconvulsive doses when given intracisternally.[14] | Direct application bypasses the BBB, revealing the high intrinsic potency of this compound within the CNS. |
Signaling Pathways and Experimental Considerations
GABA-A Receptor Signaling Pathway
Both bicuculline and this compound exert their effects by blocking the action of GABA at the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl⁻).[15] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[15] By competitively blocking the GABA binding site, bicuculline and its methiodide salt prevent this channel opening, leading to disinhibition and increased neuronal excitability.
Experimental Workflow: Choosing the Right Antagonist
The choice between bicuculline and this compound is dictated by the experimental paradigm. The following diagram illustrates a decision-making workflow for selecting the appropriate compound.
Detailed Methodologies for Key Experiments
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is representative for studying the effect of this compound on inhibitory postsynaptic currents (IPSCs) in cultured neurons or brain slices.
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 120 NaCl, 3.5 KCl, 2.5 CaCl₂, 1.3 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.[13] For isolating IPSCs, add antagonists for glutamatergic receptors (e.g., 10 µM NBQX and 50 µM D-APV) to the aCSF.[13]
-
Recording: Obtain whole-cell voltage-clamp recordings from the neuron of interest. Use a patch pipette filled with an appropriate internal solution. Hold the neuron at a potential of 0 mV to record IPSCs.[9]
-
Baseline Measurement: Record spontaneous or evoked IPSCs in the baseline condition (aCSF with glutamate receptor blockers). Evoked IPSCs can be generated by a stimulating electrode placed in a relevant presynaptic area.[9]
-
Antagonist Application: Prepare a stock solution of this compound in water or DMSO.[5][6] Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-100 µM).[9][16] Perfuse the slice or culture with the this compound-containing aCSF.
-
Data Acquisition and Analysis: Record the changes in IPSC frequency and amplitude. A complete blockade of GABA-A receptor-mediated currents is typically observed at concentrations around 100 µM.[9] Analyze the data to quantify the inhibitory effect of the antagonist.
Radioligand Binding Assay for GABA-A Receptors
This method is used to determine the binding affinity of bicuculline or this compound to the GABA-A receptor in brain membrane preparations.
-
Membrane Preparation: Homogenize rat brain tissue (e.g., cortex) in a cold buffer (e.g., Tris-citrate). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes, combine the brain membrane preparation, a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol at a final concentration of 2.0 nM), and varying concentrations of the unlabeled competitor (bicuculline or this compound).[17]
-
Defining Non-displaceable Binding: To determine the amount of non-specific binding, a separate set of tubes should contain the membranes, radioligand, and a high concentration of unlabeled GABA (e.g., 200 µM) or this compound (e.g., 200 µM).[17]
-
Incubation and Termination: Incubate the tubes at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium. Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters. Wash the filters quickly with cold buffer to remove unbound radioligand.
-
Quantification and Analysis: Measure the radioactivity trapped on the filters using liquid scintillation counting. Specific binding is calculated by subtracting the non-displaceable binding from the total binding. Plot the specific binding as a function of the competitor concentration to determine the IC₅₀ value.
Conclusion
The choice between bicuculline and this compound is a critical decision in experimental neuroscience. Bicuculline, with its ability to cross the blood-brain barrier, is the compound of choice for studying the systemic effects of GABA-A receptor antagonism in vivo.[3] Conversely, this compound's high water solubility, stability, and inability to cross the BBB make it the superior option for most in vitro applications and for in vivo studies requiring direct, localized CNS administration without systemic confounds.[2][3][5][6][7] A thorough understanding of their distinct properties, as outlined in this guide, is essential for conducting rigorous, reproducible, and accurately interpreted research on the GABAergic system.
References
- 1. GABAA Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 7. This compound in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. nanion.de [nanion.de]
- 13. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subconvulsive doses of intracisternal this compound, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bicuculline Methiodide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicuculline (B1666979) methiodide is a quaternary ammonium (B1175870) salt of the phthalideisoquinoline alkaloid, bicuculline. It is a classical and potent competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Due to its enhanced water solubility and stability compared to its parent compound, bicuculline, the methiodide salt is extensively utilized in neuropharmacological research to probe the function of the GABAergic system, induce experimental seizures, and isolate glutamatergic currents. This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental applications of bicuculline methiodide.
Chemical Structure and Properties
This compound is the N-methylated iodide salt of (+)-bicuculline. The positive charge on the quaternary nitrogen atom significantly increases its polarity and, consequently, its solubility in aqueous solutions.
General and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | [R-(R,S)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium iodide | [2] |
| Synonyms | (-)-Bicuculline methiodide, N-Methylbicuculline iodide | [3] |
| CAS Number | 40709-69-1 | [2][4] |
| Molecular Formula | C₂₁H₂₀INO₆ | [2][4] |
| Molecular Weight | 509.3 g/mol | [2][4] |
| Appearance | Yellow solid | [5] |
| Purity | ≥98% | [4][6] |
Solubility and Storage
| Property | Value | Reference(s) |
| Solubility | Soluble to 20 mM in water and to 50 mM in DMSO. | [4][6] |
| Storage | Store at room temperature. It is light-sensitive, so it should be protected from light. | [2][4] |
| Stability | More stable in solution than bicuculline. For long-term storage of solutions, it is recommended to store at -20°C for up to one month. | [2] |
Mechanism of Action
Primary Target: GABA-A Receptor Antagonism
The principal mechanism of action of this compound is the competitive antagonism of the GABA-A receptor. It binds to the GABA recognition site on the receptor complex, thereby preventing the binding of the endogenous agonist, GABA.[1] This blockade inhibits the GABA-induced opening of the integral chloride ion channel, preventing the influx of chloride ions that would normally lead to hyperpolarization of the neuronal membrane and an inhibitory postsynaptic potential (IPSP).[5] By blocking this inhibitory signal, this compound effectively produces a disinhibition of the neuron, leading to increased excitability.
Figure 1: Mechanism of GABA-A receptor antagonism by this compound.
Off-Target Effects
It is crucial for researchers to be aware that this compound is not entirely specific to the GABA-A receptor. It has been reported to exhibit activity at other ion channels, which can influence experimental outcomes:
-
Small-Conductance Calcium-Activated Potassium (SK) Channels: Bicuculline and its quaternary salts can block SK channels, which are responsible for the afterhyperpolarization following an action potential.[1] This blockade can lead to an increase in neuronal firing.
-
Other Receptors: There is evidence to suggest that this compound may also interact with nicotinic acetylcholine (B1216132) receptors and acetylcholinesterase.[1]
Experimental Protocols and Applications
This compound is a versatile tool in neuroscience research. Below are detailed methodologies for some of its key applications.
Electrophysiology: Blocking GABA-A Receptor-Mediated Currents
This compound is widely used in electrophysiological recordings, such as whole-cell patch-clamp, to isolate and study excitatory postsynaptic currents (EPSCs) by blocking inhibitory postsynaptic currents (IPSCs).[1]
Objective: To pharmacologically isolate AMPA or NMDA receptor-mediated currents by blocking GABA-A receptor-mediated IPSCs.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from the animal model of choice.[7] Slices are typically maintained in an artificial cerebrospinal fluid (aCSF) solution, continuously bubbled with 95% O₂ and 5% CO₂.[7]
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Visualize neurons using a microscope with differential interference contrast optics.
-
Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest. For recording IPSCs, the neuron is typically voltage-clamped at a holding potential near the reversal potential for glutamate (B1630785) receptors (around 0 mV).
-
Baseline Recording: Record baseline synaptic activity, which will include both spontaneous EPSCs and IPSCs.
-
Application of this compound: Bath-apply this compound at a concentration of 10-100 µM.[1] A stock solution is typically prepared in water or DMSO and then diluted to the final concentration in the aCSF.
-
Data Acquisition: Record the synaptic activity in the presence of this compound. A successful application will result in the disappearance of IPSCs, leaving only the EPSCs.
-
Washout: To confirm the reversibility of the drug's effect, perfuse the slice with drug-free aCSF and observe the return of IPSCs.
Figure 2: Experimental workflow for isolating EPSCs using this compound.
In Vivo Seizure Induction
Due to its pro-convulsant properties, this compound can be used to induce seizures in animal models to study the mechanisms of epilepsy and evaluate potential anticonvulsant therapies.
Objective: To induce focal or generalized seizures in a rodent model.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the brain region of interest (e.g., inferior colliculus, substantia nigra, or cortex).[2]
-
Drug Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration.
-
Microinjection: Using a microinjection pump and a cannula, slowly infuse a specific dose of this compound into the target brain region. Doses can range from nanograms to micrograms depending on the target site and desired effect.[2] For example, microinjection of 6.0 ng over 6 minutes into the inferior colliculus has been shown to evoke seizures.[2]
-
Behavioral and/or Electrophysiological Monitoring: Observe the animal for seizure-related behaviors (e.g., wild running, clonus, tonus).[2] Simultaneously, electroencephalographic (EEG) recordings can be made to monitor for epileptiform discharges.
-
Data Analysis: Score the seizure severity based on a standardized scale (e.g., the Racine scale) and analyze the EEG data for spike-wave discharges and other seizure-related activity.
Receptor Binding Assays
Radiolabeled ligands are used in receptor binding assays to determine the affinity of drugs for their target receptors. Unlabeled this compound can be used as a competitor to determine the binding affinity of other compounds for the GABA-A receptor.
Objective: To determine the binding affinity of a test compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare brain membranes from a tissue source (e.g., rat cortex or cerebellum) through homogenization and centrifugation.[4]
-
Assay Setup: In a series of tubes, combine the prepared brain membranes, a constant concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol), and varying concentrations of the unlabeled test compound.[4]
-
Control Groups:
-
Total Binding: Tubes containing only the membranes and the radioligand.
-
Nonspecific Binding: Tubes containing membranes, radioligand, and a saturating concentration of an unlabeled known GABA-A receptor ligand, such as this compound (e.g., 100 µM) or GABA itself.[4]
-
-
Incubation: Incubate the tubes to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
This compound remains an indispensable tool in neuroscience research. Its properties as a potent, water-soluble, and relatively stable competitive GABA-A receptor antagonist make it ideal for a wide range of applications, from fundamental studies of synaptic transmission to the development of animal models of epilepsy. However, researchers must remain cognizant of its off-target effects, particularly on SK channels, to ensure accurate interpretation of their experimental data. This guide provides a foundational understanding of the chemical properties and applications of this compound to aid in the design and execution of rigorous neuropharmacological studies.
References
- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. This compound in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convulsant action of systemically administered glutamate and this compound in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Bicuculline Methiodide: A Technical Guide to Water Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of Bicuculline (B1666979) methiodide, focusing on its water solubility and stability. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who utilize this pivotal GABA-A receptor antagonist in their work.
Core Physicochemical Properties
Bicuculline methiodide, the N-methylated quaternary salt of (+)-bicuculline, is a widely used tool in neuropharmacology. Its enhanced solubility and stability in aqueous solutions, compared to its parent compound, make it a preferred agent for a variety of in vitro and in vivo applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Unit | Source |
| Molecular Weight | 509.3 | g/mol | |
| Water Solubility | up to 20 | mM | [1] |
| DMSO Solubility | up to 50 | mM | [1] |
| Purity (typical) | ≥98 | % (HPLC) |
Experimental Protocols
Detailed methodologies are crucial for the accurate preparation and application of this compound solutions. The following sections outline standard experimental protocols for solubility determination and stability assessment.
Protocol for Preparation of Aqueous Stock Solutions
This protocol details the steps for preparing a 20 mM aqueous stock solution of this compound.
Materials:
-
(-)-Bicuculline methiodide powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the desired concentration (20 mM) and volume, calculate the mass of this compound needed using its molecular weight (509.3 g/mol ).
-
Mass (mg) = 20 mmol/L * 0.5093 g/mmol * Volume (L) * 1000 mg/g
-
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a volumetric flask. Add a portion of the high-purity water (approximately 70-80% of the final volume).
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer or a magnetic stirrer at room temperature to facilitate dissolution.
-
Volume adjustment: Once the solid is completely dissolved, add high-purity water to reach the final desired volume.
-
Final mixing and storage: Cap the flask and invert it several times to ensure a homogenous solution. For immediate use, this solution is ready. For storage, it is recommended to prepare aliquots and store them at -20°C for up to one month.[1] Solutions should be protected from light.[1]
Protocol for Assessing Stability via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution over time.
Objective: To monitor the degradation of this compound by quantifying its concentration at various time points under specific storage conditions.
Materials:
-
Prepared aqueous solution of this compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized, but typically a mixture of acetonitrile (B52724) and a buffered aqueous solution)
-
Reference standard of this compound
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the aqueous solution, perform an HPLC analysis to determine the initial concentration and purity. This serves as the baseline.
-
Sample Storage: Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution for HPLC analysis.
-
HPLC Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Elute the sample through the column using the optimized mobile phase.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
Record the peak area corresponding to this compound.
-
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify the formation of degradation products, such as bicucine.
-
Reporting: Report the percentage of remaining this compound at each time point relative to the initial concentration.
Visualizations
The following diagrams illustrate key aspects of this compound's properties and mechanism of action.
Mechanism of Action: GABA-A Receptor Antagonism
This compound is a classical competitive antagonist of the GABA-A receptor.[1][2] It binds to the GABA recognition site on the receptor complex, thereby preventing the binding of the endogenous agonist, GABA. This blockade of GABA binding inhibits the opening of the associated chloride ion channel, which in turn prevents the hyperpolarization of the neuronal membrane that would normally occur upon GABAergic stimulation. The net effect is a reduction of inhibitory neurotransmission.
Conclusion
This compound's favorable solubility and stability profile make it an invaluable tool for studying GABAergic neurotransmission.[3][4] Its properties as a potent and competitive GABA-A receptor antagonist are well-established. By adhering to the proper experimental protocols for solution preparation and handling, researchers can ensure the reliability and reproducibility of their results. The information and diagrams provided in this guide offer a comprehensive technical overview to support the effective use of this compound in a research setting.
References
- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 3. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Bicuculline Methiodide on Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicuculline (B1666979) methiodide (BMI), a quaternary ammonium (B1175870) salt of the phthalide (B148349) isoquinoline (B145761) alkaloid bicuculline, is widely recognized and utilized in neuroscience research as a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its positive charge renders it membrane-impermeable, making it a valuable tool for localized applications and for studying synaptic GABAA receptors without systemic effects.[3] However, accumulating evidence has revealed that BMI exerts significant off-target effects on several other ion channels, most notably on small-conductance calcium-activated potassium (SK) channels.[4][5][6] This guide provides an in-depth technical overview of these non-GABAergic actions of bicuculline methiodide, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in interpreting their findings and designing future experiments.
Quantitative Data: Off-Target Ion Channel Modulation by this compound
The primary off-target interaction of this compound is with the family of small-conductance calcium-activated potassium (SK) channels. These channels are critical regulators of neuronal excitability, contributing to the afterhyperpolarization (AHP) that follows action potentials.[5] BMI has been shown to block SK channels at concentrations similar to those used to antagonize GABAA receptors, a crucial consideration for experimental design.
| Target Ion Channel | Subtype(s) | Species | Cell/Tissue Type | Method | Key Parameter | Value (µM) | Reference(s) |
| GABAA Receptor | Not specified | Rat | Cortical Neurons | Whole-cell patch clamp | IC50 | ~1 (estimated to block ~50%) | [6] |
| Not specified | Not specified | Not specified | Not specified | IC50 | 3.3 | [7] | |
| α1β2γ2L | Human | HEK293 cells | Whole-cell patch clamp | IC50 (vs. 3 µM GABA) | 0.9 | [8] | |
| α1β2γ2L | Human | HEK293 cells | Whole-cell patch clamp | IC50 (vs. 10 µM GABA) | 1.6 | [8] | |
| α1β2γ2L | Human | HEK293 cells | Whole-cell patch clamp | IC50 (vs. 30 µM GABA) | 5.8 | [8] | |
| Small-Conductance Ca2+-activated K+ Channel (SK) | SK1 & SK2 | Rat | Medial Preoptic Nucleus Neurons | Perforated-patch recording | IC50 | 12 | [4] |
| SK1 & SK2 | Not specified | Xenopus oocytes | Outside-out patch clamp | Potent block | Concentrations used in slice recordings | [5] | |
| Apamin-sensitive | Rat | Dopamine (B1211576) Neurons (midbrain slice) | Intracellular recording | Effective Concentration | 30 | [9] | |
| Nicotinic Acetylcholine Receptor | Not specified | Not specified | Not specified | Not specified | Activity noted | Not quantified | [1][2] |
| Acetylcholinesterase | Not specified | Not specified | Not specified | Not specified | Inhibition noted | Not quantified | [1] |
Signaling Pathways and Experimental Workflows
Off-Target Signaling Pathway of this compound
This compound's primary off-target effect involves the direct blockade of SK channels. This action disrupts the normal repolarization phase following an action potential, leading to increased neuronal excitability. The following diagram illustrates this pathway.
Caption: Off-target action of this compound on SK channels.
Experimental Workflow for Assessing Off-Target Effects
The following diagram outlines a typical experimental workflow for characterizing the off-target effects of a compound like this compound on a specific ion channel using patch-clamp electrophysiology.
Caption: Experimental workflow for ion channel pharmacology.
Detailed Experimental Protocols
The gold-standard technique for investigating the effects of compounds on ion channels is patch-clamp electrophysiology.[10][11] Below is a representative protocol for whole-cell voltage-clamp recording to assess the effect of this compound on SK channels heterologously expressed in a cell line (e.g., HEK293).
Objective: To determine the inhibitory concentration (IC50) of this compound on a specific SK channel subtype.
1. Cell Preparation:
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect cells with plasmids encoding the SK channel subunit of interest and a reporter gene (e.g., GFP) using a suitable transfection reagent.
-
Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips at a low density suitable for patch-clamping.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 0.1 CaCl₂ (to achieve a specific free Ca²⁺ concentration), 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Drug Stock Solution: Prepare a high concentration stock solution of this compound (e.g., 10-50 mM) in the external solution.
3. Electrophysiological Recording:
-
Apparatus: Use a patch-clamp amplifier, a microscope with manipulators, and data acquisition software.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a transfected cell (identified by GFP fluorescence) with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Data Acquisition:
-
Record baseline currents in the external solution until a stable response is achieved.
-
Perfuse the cell with known concentrations of this compound, recording the current at each concentration until a steady-state block is observed.
-
Perform a washout with the external solution to check for reversibility of the drug effect.
-
4. Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific voltage step in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage inhibition against the logarithm of the drug concentration and fit the data with the Hill equation to determine the IC50 value.
Conclusion and Best Practices
While this compound remains an indispensable tool for studying GABAA receptor-mediated inhibition, researchers must be cognizant of its significant off-target effects, particularly the blockade of SK channels. The concentrations at which BMI blocks SK channels overlap with those required for complete GABAA receptor antagonism.
Recommendations for Researchers:
-
Use the lowest effective concentration: When using BMI to block GABAA receptors, it is crucial to titrate the concentration to the minimum required to achieve the desired effect, thereby minimizing off-target actions.
-
Employ alternative antagonists: Consider using other GABAA receptor antagonists, such as gabazine (B1674388) (SR-95531), which has a different profile of off-target effects, to confirm findings.
-
Control experiments: When studying phenomena that may be influenced by SK channel activity (e.g., afterhyperpolarization, neuronal firing patterns), it is essential to perform control experiments to dissect the contribution of BMI's off-target effects. This could involve using specific SK channel blockers like apamin.[9]
-
Acknowledge and discuss: In publications, researchers should explicitly acknowledge the potential off-target effects of this compound and discuss how these might have influenced the interpretation of their results.
References
- 1. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 3. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicuculline block of small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound potentiates NMDA-dependent burst firing in rat dopamine neurons by blocking apamin-sensitive Ca2+-activated K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 11. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 12. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
The Advent of a GABA Antagonist: A Technical History of Bicuculline
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of γ-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS) was a watershed moment in neuroscience. However, the full elucidation of its physiological roles and the intricate workings of the GABAergic system necessitated the discovery of specific pharmacological tools, most notably, selective antagonists. This technical guide delves into the discovery and history of bicuculline (B1666979), a pivotal molecule that became the archetypal competitive antagonist of the GABA-A receptor. Its identification and characterization revolutionized the study of inhibitory neurotransmission and laid the groundwork for decades of research into GABAergic pharmacology and its implications for health and disease.
The Dawn of an Antagonist: Discovery and Early History
Bicuculline, a phthalide-isoquinoline alkaloid, was first identified in 1932 from plant extracts of Dicentra cucullaria, Adlumia fungosa, and various Corydalis species.[1][2] For several decades, its pharmacological properties remained largely unexplored. The turning point came in 1970 when a seminal paper by Curtis, Duggan, Felix, and Johnston demonstrated that bicuculline potently and selectively antagonized the inhibitory effects of GABA on neurons in the cat spinal cord.[3][4] This discovery was crucial as it provided the first truly specific antagonist for what would later be classified as the GABA-A receptor, distinguishing it from other inhibitory neurotransmitter systems, such as the glycine (B1666218) receptor which is blocked by strychnine.[5]
The initial findings were not without controversy. A subsequent report questioned the specificity of bicuculline as a GABA antagonist.[5] However, Curtis and his colleagues robustly defended their findings, and the scientific community soon came to a consensus, establishing bicuculline as an indispensable tool for probing the GABAergic system.[5]
Mechanism of Action: Competitive Antagonism at the GABA-A Receptor
Bicuculline exerts its effects by acting as a competitive antagonist at the GABA-A receptor, an ionotropic receptor that forms a chloride ion channel.[5] This means that bicuculline binds to the same site on the receptor as GABA, the orthosteric binding site, but does not activate the channel.[5] By occupying this site, it prevents GABA from binding and subsequently opening the chloride channel, thereby blocking the inhibitory postsynaptic potential (IPSP) that GABA would normally induce.[6]
The competitive nature of bicuculline's antagonism has been demonstrated in numerous studies. Electrophysiological experiments have shown that the dose-response curve for GABA is shifted to the right in the presence of bicuculline, a hallmark of competitive antagonism.[7][8] Furthermore, single-channel recording studies have revealed that bicuculline reduces the frequency and mean open time of GABA-activated chloride channels, consistent with a competitive blocking mechanism.[5]
While primarily known as a competitive antagonist, some studies suggest that bicuculline may also act as a negative allosteric modulator of the GABA-A receptor, meaning it can inhibit channel opening even when GABA is bound.[1][9] This dual mechanism may contribute to its potent inhibitory effects.
Quantitative Analysis of Bicuculline's Interaction with GABA-A Receptors
The affinity and potency of bicuculline at GABA-A receptors have been quantified in numerous studies using various techniques, including radioligand binding assays and electrophysiological recordings. The following tables summarize key quantitative data.
| Parameter | Value | Receptor Subtype(s) | Experimental System | Reference(s) |
| IC₅₀ | 2 µM (at 40 µM GABA) | Native GABA-A Receptors | Not specified | [2] |
| 13.9 µM (at 10 µM GABA) | α1β3γ2 | HEK293 cells | [10] | |
| ~1-5 µM | α1β2γ2 | Not specified | [11] | |
| pKB | ~5.9 | α1β1, α1β1γ2S, α1β1γ2L | Xenopus oocytes | [7] |
| Ki | >300 nM | Various recombinant receptors | Not specified | [12] |
Table 1: Potency and Affinity of Bicuculline at GABA-A Receptors. IC₅₀ represents the concentration of bicuculline required to inhibit 50% of the maximal GABA response. pKB is the negative logarithm of the antagonist's dissociation constant, and Ki is the inhibition constant.
| Receptor Subunit Composition | Bicuculline Sensitivity | Reference(s) |
| α1-5, β1-3, γ1-3 | Sensitive | [6] |
| α6-containing | Less sensitive | [5] |
| ρ-containing (GABA-C) | Insensitive | [5] |
Table 2: Subunit-dependent Sensitivity of GABA-A Receptors to Bicuculline. The diverse subunit composition of GABA-A receptors can influence their sensitivity to bicuculline.
Key Experimental Protocols
The establishment of bicuculline as a GABA-A receptor antagonist relied on a series of key experiments. Below are reconstructed, detailed methodologies for two pivotal types of studies.
In Vivo Electrophysiology in the Feline Spinal Cord (Reconstructed from Curtis et al., 1970s)
Objective: To determine the effect of bicuculline on the inhibitory action of GABA on spinal cord neurons in an anesthetized cat.
Methodology:
-
Animal Preparation: Adult cats were anesthetized with pentobarbital (B6593769) sodium. A laminectomy was performed to expose the lumbar spinal cord. The animal's physiological state (body temperature, heart rate, and respiration) was monitored and maintained throughout the experiment.
-
Electrode Preparation: Multibarrel glass micropipettes were used for simultaneous recording of neuronal activity and microiontophoretic application of drugs. One barrel was filled with a recording electrolyte (e.g., 3 M KCl), while other barrels were filled with solutions of GABA, glycine, and bicuculline hydrochloride.
-
Neuronal Recording and Drug Application: The micropipette was advanced into the spinal cord to record the extracellular action potentials of individual neurons. Once a stable recording was obtained, the inhibitory effects of GABA and glycine were tested by applying them iontophoretically (passing a small electrical current through the respective barrel to eject the drug).
-
Antagonism Studies: After establishing the baseline inhibitory responses to GABA and glycine, bicuculline was applied iontophoretically from another barrel. The effects of GABA and glycine were then re-tested in the presence of bicuculline.
-
Data Analysis: The firing rate of the neuron was recorded and analyzed to quantify the degree of inhibition produced by the amino acids and the extent of antagonism by bicuculline.
In Vitro Epilepsy Model Using Bicuculline in Hippocampal Slices
Objective: To induce epileptiform activity in brain slices by blocking GABA-A receptor-mediated inhibition with bicuculline.
Methodology:
-
Brain Slice Preparation: A rodent (typically a rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out and sliced into 300-400 µm thick sections using a vibratome.
-
Slice Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least one hour.
-
Electrophysiological Recording: A single slice is transferred to a recording chamber on the stage of a microscope and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular field potential recordings are made from neurons in the CA1 or CA3 region of the hippocampus.
-
Induction of Epileptiform Activity: After obtaining a stable baseline recording, bicuculline (typically 10-50 µM) is added to the perfusing aCSF. This blocks GABA-A receptor-mediated inhibition, leading to hyperexcitability and the emergence of spontaneous epileptiform discharges, which can be recorded as paroxysmal depolarizing shifts (PDS) in intracellular recordings or interictal-like spikes in extracellular recordings.[13]
-
Data Acquisition and Analysis: The electrophysiological data are amplified, filtered, and digitized for offline analysis. The frequency, amplitude, and duration of the epileptiform events are quantified to assess the effects of bicuculline and any co-applied compounds.
Visualizing the Molecular and Experimental Landscape
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: GABAergic synapse and the action of bicuculline.
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Competitive antagonism at the GABA-A receptor.
Conclusion
The discovery of bicuculline as a selective GABA-A receptor antagonist was a landmark achievement in neuropharmacology. It provided an essential tool that allowed researchers to dissect the roles of GABAergic inhibition throughout the central nervous system. From fundamental studies of synaptic transmission to the development of in vitro models of epilepsy, bicuculline has been instrumental in advancing our understanding of brain function. While more selective and potent GABA-A receptor antagonists have since been developed, the historical and continued importance of bicuculline in neuroscience research is undeniable. This technical guide serves as a testament to its enduring legacy and its pivotal role in shaping our current knowledge of the GABAergic system.
References
- 1. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicuculline - Wikipedia [en.wikipedia.org]
- 3. GABA, bicuculline and central inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicuculline, an antagonist of GABA and synaptic inhibition in the spinal cord of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmicrosystems.com [cellmicrosystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Paroxysmal depolarizing shift - Wikipedia [en.wikipedia.org]
Bicuculline Methiodide: A Technical Guide for Studying Inhibitory Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of neuroscience, the study of inhibitory neurotransmission is paramount to understanding the delicate balance of neural circuitry and its implications in health and disease. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting predominantly through GABA type A (GABA-A) receptors. Precise pharmacological tools are essential to dissect the roles of GABAergic signaling. Among these, bicuculline (B1666979) methiodide stands out as a potent and versatile antagonist of GABA-A receptors. This technical guide provides an in-depth overview of bicuculline methiodide, its properties, and its application in studying inhibitory neurotransmission, tailored for the scientific community.
This compound is the methiodide salt of (+)-bicuculline, a competitive antagonist of GABA-A receptors.[1][2][3] This modification confers significant advantages over its parent compound, most notably increased water solubility and stability in solution, making it a preferred choice for a wide range of experimental paradigms.[4] By competitively binding to the GABA recognition site on the GABA-A receptor complex, this compound effectively blocks the channel gating function of GABA, thereby inhibiting the influx of chloride ions and reducing neuronal inhibition.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 509.3 g/mol | [4] |
| Molecular Formula | C₂₁H₂₀INO₆ | [4] |
| Appearance | Yellow solid | |
| Solubility | Water (up to 20 mM), DMSO (up to 50 mM) | [4] |
| Storage | Store at room temperature | [4] |
| CAS Number | 40709-69-1 | [4] |
Mechanism of Action: Competitive Antagonism at the GABA-A Receptor
This compound exerts its effects by acting as a competitive antagonist at the GABA-A receptor. This ligand-gated ion channel, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. This compound competes with GABA for the same binding site on the receptor, thereby preventing this channel opening.[1]
Figure 1: Competitive antagonism of this compound at the GABA-A receptor.
Quantitative Pharmacological Data
| Parameter | Value | Species/Preparation | Reference |
| IC₅₀ (GABA binding inhibition) | ~500 µM | Chick cerebellar synaptic membranes | |
| Concentration for ~50% block of GABA-A currents | 1 µM | - | [5] |
| ED₅₀ (Analgesia, intracisternal) | 5 ng/mouse | Mouse | [6] |
Experimental Protocols
The utility of this compound spans a wide array of experimental techniques aimed at elucidating the function of inhibitory neurotransmission.
Preparation of Stock Solutions
Due to its enhanced water solubility, preparing stock solutions of this compound is straightforward.
Materials:
-
This compound powder
-
Sterile deionized water or dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Weigh the calculated amount of this compound powder.
-
Add the appropriate volume of solvent (water or DMSO) to the powder.
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. For daily use, the solution can be kept at 4°C for a limited time, protected from light.
In Vitro Electrophysiology: Studying Synaptic Transmission
This compound is extensively used in in vitro electrophysiology to isolate and study excitatory postsynaptic currents (EPSCs) by blocking inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors.
Experimental Setup:
-
Brain slice preparation (e.g., hippocampus, cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber with perfusion system
-
Patch-clamp or field potential recording rig
-
Glass micropipettes
-
This compound stock solution
Protocol for Whole-Cell Voltage-Clamp Recording:
-
Prepare acute brain slices from the desired region of interest.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity, including both EPSCs and IPSCs.
-
To isolate EPSCs, add this compound to the aCSF at a final concentration typically ranging from 10 to 100 µM.
-
Allow the drug to perfuse for several minutes to ensure complete blockade of GABA-A receptors.
-
Record the remaining synaptic activity, which will be predominantly composed of glutamatergic EPSCs.
Figure 2: General workflow for an in vitro electrophysiology experiment using this compound.
In Vivo Studies: Modulating Neuronal Activity
The ability of this compound to be delivered directly into the brain makes it a valuable tool for investigating the role of GABAergic inhibition in complex behaviors and physiological processes.
Experimental Techniques:
-
Intracerebroventricular (ICV) Injection: Administration into the cerebral ventricles for widespread central nervous system effects.
-
Intrathecal (IT) Injection: Delivery into the spinal canal to study spinal cord circuitry.
-
Microinjection: Site-specific injection into discrete brain nuclei to investigate the role of local inhibitory circuits.
General Protocol for In Vivo Microinjection:
-
Anesthetize the animal according to approved protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region.
-
Lower a microinjection cannula to the precise stereotaxic coordinates of the target nucleus.
-
Infuse a small volume of this compound solution (concentrations and volumes will vary depending on the target and desired effect).
-
Slowly retract the cannula and suture the incision.
-
Monitor the animal for behavioral or physiological changes post-injection.
Off-Target Effects and Considerations
While this compound is a selective GABA-A receptor antagonist, it is important to be aware of potential off-target effects, especially at higher concentrations. It has been reported to have actions on calcium-dependent potassium channels (SK channels).[4][7] Therefore, it is crucial to use the lowest effective concentration and to include appropriate control experiments to validate the specificity of the observed effects. For instance, comparing the effects of bicuculline with another GABA-A receptor antagonist that has a different chemical structure, such as gabazine (B1674388) (SR-95531), can help confirm that the observed results are indeed due to the blockade of GABA-A receptors.
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of inhibitory neurotransmission. Its favorable chemical properties and potent, competitive antagonism at GABA-A receptors make it suitable for a broad range of applications, from single-channel recordings to complex in vivo behavioral studies. By carefully considering the experimental design, appropriate concentrations, and potential off-target effects, scientists can effectively leverage this compound to unravel the complexities of GABAergic signaling in the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 3. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subconvulsive doses of intracisternal this compound, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bicuculline Methiodide in Epilepsy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Bicuculline (B1666979) methiodide in the field of epilepsy research. As a potent and specific antagonist of the γ-aminobutyric acid type A (GABAA) receptor, Bicuculline methiodide is an indispensable tool for modeling epileptic seizures in both in vivo and in vitro settings. Its ability to reliably induce epileptiform activity by blocking inhibitory neurotransmission provides a robust platform for investigating the fundamental mechanisms of epilepsy and for the screening and development of novel anticonvulsant therapies.
Core Mechanism of Action: Disinhibition of Neuronal Activity
This compound is the methiodide salt of bicuculline, a phthalide (B148349) isoquinoline (B145761) alkaloid. Its primary mechanism of action is the competitive antagonism of the GABAA receptor.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its binding to GABAA receptors leads to the opening of chloride ion channels, resulting in hyperpolarization or shunting inhibition of the postsynaptic neuron.[2][3] By competitively blocking the GABA binding site on the GABAA receptor, this compound prevents this inhibitory action, leading to a state of disinhibition and neuronal hyperexcitability that can manifest as seizures.[4][5] This makes it a powerful convulsant agent widely used to induce epileptic activity in experimental models.[6][7]
This compound is often preferred over its parent compound, bicuculline, due to its increased water solubility and stability, facilitating its use in physiological solutions for experimental studies.
Applications in Epilepsy Research
The primary application of this compound in epilepsy research is the induction of seizures in various experimental models. These models are crucial for:
-
Investigating the pathophysiology of epilepsy: By inducing seizures, researchers can study the cellular and network-level changes that occur during epileptogenesis.
-
Screening of potential anticonvulsant drugs: The ability of a test compound to prevent or terminate this compound-induced seizures is a common measure of its anticonvulsant efficacy.[8][9]
-
Studying synaptic plasticity: It is used to isolate and study excitatory postsynaptic potentials (EPSCs) by blocking inhibitory postsynaptic currents (IPSCs).[1]
Quantitative Data from Experimental Models
The following tables summarize quantitative data from various studies utilizing this compound to induce seizures.
Table 1: In Vivo Seizure Induction in Rodent Models
| Animal Model | Administration Route | Effective Dose Range | Observed Seizure Phenotype | Reference |
| Immature Rats (3-22 days old) | Intraperitoneal (i.p.) | CD50 varies with age (lowest on postnatal day 3) | Hyperkinesis, forepaw treading, tonic extension, clonic movements.[6][10] | [6][10] |
| Adult Rats | Intraperitoneal (i.p.) | 2 - 20 mg/kg | Automatisms, minimal seizures, generalized tonic-clonic seizures (more common in younger rats).[11] | [11] |
| Adult Rats | Intraamygdaloid injection | 0.2 - 0.4 nmol (for kindling) | Progressive seizure development comparable to electrical kindling.[12] | [12] |
| Adult Rats | Intracerebroventricular (i.c.v.) | 7.5 - 30 nmoles | Population spike bursts in the dentate gyrus.[13] | [13] |
| Adult Rats (with BBB lesion) | Intraperitoneal (i.p.) | 36 mg/kg | Intense, localized epileptiform discharge.[14] | [14] |
| Mice | Intracisternal (i.c.) | ED50 of 5 ng/mouse (for analgesia, a non-seizure endpoint) | Potent analgesia.[15] | [15] |
| Mice | Microinjection into inferior colliculus | 6.0 ng/6 min | Wild running, clonus, and tonus.[16] | [16] |
Table 2: In Vitro Epileptiform Activity Induction
| Preparation | This compound Concentration | Observed Electrophysiological Activity | Reference |
| Human Neocortical Slices | Not specified, but sufficient to reduce GABAA-mediated inhibition | Stimulus-induced paroxysmal depolarization shifts (PDS).[17] | [17] |
| Rat Hippocampal Slices | 1 µM | Partial blockade of GABAA receptor currents.[18] | [18] |
| Rat Hippocampal Slices | 10 µM | Ictal discharges in intact hippocampus, interictal discharges in conventional slices.[19] | [19] |
| Mouse Cortical Neurons | 1 - 100 µM | Reduction of spontaneous and evoked IPSCs, with complete blockade at 100 µM.[1] | [1] |
| Mouse Dentate Gyrus Slices | 5 µM | Maximal short-term potentiation and LTP.[20] | [20] |
| Rat Dentate Gyrus Slices | 10 µM | Maximal short-term potentiation and LTP.[20] | [20] |
| Rat Thalamic Reticular Nucleus Neurons | 5 - 40 µM | Concentration-dependent enhancement of calcium spike bursts.[21] | [21] |
Detailed Experimental Protocols
Protocol for Induction of Acute Seizures in Adult Rats
This protocol describes the induction of acute seizures in adult rats using systemic administration of this compound for the purpose of screening anticonvulsant compounds.
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (200-250g).
-
House animals in a controlled environment (12:12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow animals to acclimatize for at least one week before the experiment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile, pyrogen-free saline (0.9% NaCl). A typical concentration is 2 mg/mL.[11] Ensure complete dissolution.
-
Prepare the test anticonvulsant compound in its appropriate vehicle.
-
-
Experimental Procedure:
-
Administer the test anticonvulsant compound or its vehicle to the rats via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time (based on the pharmacokinetics of the test compound), administer this compound intraperitoneally at a dose of 2.7 mg/kg. This dose is known to reliably induce seizures.
-
Immediately after this compound injection, place the rat in an individual observation chamber.
-
Observe the animal continuously for at least 30 minutes for the onset and severity of seizures.
-
Record seizure activity using a standardized scoring system (e.g., Racine scale). Key parameters to measure include the latency to the first seizure, the duration of seizures, and the seizure severity score.
-
-
Data Analysis:
-
Compare the seizure parameters between the vehicle-treated group and the anticonvulsant-treated group.
-
A significant increase in seizure latency, and a decrease in seizure duration and severity in the test group indicate potential anticonvulsant activity.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) for data analysis.
-
Protocol for Induction of Epileptiform Discharges in In Vitro Hippocampal Slices
This protocol outlines the induction of epileptiform activity in acute hippocampal slices for electrophysiological studies.
-
Slice Preparation:
-
Anesthetize a rodent (rat or mouse) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). The composition of aCSF is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to an interface or submerged-style holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a recording electrode (e.g., a glass micropipette filled with aCSF for field potential recordings, or an appropriate internal solution for whole-cell patch-clamp) in the desired hippocampal subfield (e.g., CA1, CA3).
-
Place a stimulating electrode to evoke synaptic responses (e.g., in the Schaffer collaterals).
-
-
Induction of Epileptiform Activity:
-
Establish a stable baseline recording of synaptic activity.
-
Switch the perfusion to an aCSF solution containing this compound. A concentration of 10 µM is commonly used to induce interictal-like spikes.[19]
-
Monitor the electrophysiological recording for the emergence of epileptiform discharges, which typically appear as spontaneous or evoked bursts of action potentials.
-
-
Data Acquisition and Analysis:
-
Record the electrophysiological data using appropriate amplification and data acquisition software.
-
Analyze the frequency, amplitude, and duration of the epileptiform events.
-
To test the effects of an anticonvulsant, the drug can be co-applied with this compound, and the changes in epileptiform activity can be quantified.
-
Visualizing Key Pathways and Workflows
GABAergic Synaptic Transmission and the Action of this compound
The following diagram illustrates the key components of a GABAergic synapse and the mechanism by which this compound induces hyperexcitability.
References
- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Paroxysmal depolarizing shift - Wikipedia [en.wikipedia.org]
- 5. Bicuculline: a convulsant with synaptic and nonsynaptic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazepam prophylaxis for bicuculline-induced seizures: a rat dose-response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convulsant action of systemically administered glutamate and this compound in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amygdaloid kindling with this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Subconvulsive doses of intracisternal this compound, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bicuculline induces ictal seizures in the intact hippocampus recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols: Preparation of Bicuculline Methiodide Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicuculline (B1666979) methiodide is a classic and widely used pharmacological tool in neuroscience research. It is a quaternary salt of bicuculline, which makes it more water-soluble and stable in solution than its parent compound.[1] As a competitive antagonist of the γ-aminobutyric acid type A (GABAᴀ) receptor, it blocks the binding of the principal inhibitory neurotransmitter, GABA, thereby preventing the opening of the associated chloride ion channel.[2][3][4] This inhibitory action on GABAergic neurotransmission makes bicuculline methiodide a potent convulsant and a critical agent for studying excitatory neural circuits, epilepsy, and for isolating glutamate (B1630785) receptor-mediated excitatory postsynaptic currents (EPSCs).[2] This document provides detailed protocols for the preparation of stock solutions of this compound for in vitro and in vivo experimental applications.
Quantitative Data Summary
For ease of use and accurate preparation of this compound solutions, the following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Weight | 509.3 g/mol | [2] |
| Solubility in Water | Up to 20 mM (10.19 mg/mL) | [1][2] |
| Solubility in DMSO | Up to 50 mM (25.46 mg/mL) | [1][2] |
| Appearance | Yellow solid | [3] |
| Purity | ≥98% | [1] |
Signaling Pathway of this compound
This compound exerts its effect by competitively inhibiting the GABAᴀ receptor. The following diagram illustrates its mechanism of action at the synaptic level.
Mechanism of this compound Action.
Experimental Protocols
Materials
-
(-)-Bicuculline methiodide powder (MW: 509.3 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, deionized, or distilled water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
This protocol is suitable for most in vitro applications where the final concentration of DMSO in the experimental medium can be kept below 0.1% to avoid solvent effects.
Workflow Diagram:
Workflow for 50 mM DMSO Stock Preparation.
Procedure:
-
Calculation: To prepare a 50 mM stock solution, the required mass of this compound can be calculated using the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of a 50 mM solution: Mass = 0.050 mol/L x 0.001 L x 509.3 g/mol = 0.025465 g = 25.46 mg To prepare a smaller, more manageable volume, for example, 200 µL: Mass = 0.050 mol/L x 0.0002 L x 509.3 g/mol = 0.005093 g = 5.09 mg
-
Weighing: Carefully weigh out 5.09 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 196.35 µL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Ensure the tubes are sealed tightly and protected from light, as this compound is light-sensitive.[2]
Protocol 2: Preparation of a 20 mM Aqueous Stock Solution
This protocol is ideal for experiments where DMSO is not tolerated or when a water-based vehicle is preferred.
Procedure:
-
Calculation: To prepare a 20 mM aqueous stock solution, the required mass is calculated as follows: For 1 mL of a 20 mM solution: Mass = 0.020 mol/L x 0.001 L x 509.3 g/mol = 0.010186 g = 10.19 mg
-
Weighing: Weigh out 10.19 mg of this compound powder and place it into a sterile tube.
-
Dissolving: Add 1 mL of sterile, deionized, or distilled water to the tube.
-
Mixing: Vortex the solution until the powder is fully dissolved. Sonication may be recommended to aid dissolution.[6] The solution should be almost clear with a greenish-yellow hue.[7]
-
Usage and Storage: It is recommended to prepare and use aqueous solutions on the same day if possible.[2] If storage is necessary, aliquot the solution and store it at -20°C for up to one month.[2] Before use, thaw the solution and ensure any precipitate is redissolved.
Important Considerations
-
Light Sensitivity: this compound is light-sensitive.[2] Both the solid compound and its solutions should be protected from light by using amber tubes or by wrapping tubes in foil.
-
Stability: Aqueous solutions of this compound are less stable than DMSO solutions. For long-term storage, DMSO is the preferred solvent.
-
Safety Precautions: this compound is a potent neurotoxin. Handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Working Concentrations: The effective working concentration of this compound can vary depending on the experimental system. Complete receptor blockade is often observed at concentrations around 100 µM, with effects seen at concentrations as low as 1 µM.[2] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific application.
References
- 1. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 3. apexbt.com [apexbt.com]
- 4. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+)-Bicuculline methiodide | GABA(A) receptor blocker | TargetMol [targetmol.com]
- 7. 1(S),9(R)-(-)-Bicuculline methiodide = 95.0 HPCE 40709-69-1 [sigmaaldrich.com]
Optimal Concentration of Bicuculline Methiodide for Brain Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of Bicuculline methiodide (BMI) in brain slice electrophysiology. This compound is a potent and widely used antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. Its application is critical for isolating and studying excitatory synaptic transmission and plasticity by blocking the majority of fast inhibitory neurotransmission in the central nervous system.
Introduction
This compound is a quaternary salt of bicuculline, offering greater water solubility and stability in aqueous solutions compared to its parent compound. In brain slice electrophysiology, it is an indispensable tool for pharmacologically dissecting neural circuits. By blocking GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), BMI allows for the unmasking and detailed investigation of excitatory postsynaptic currents (EPSCs) and phenomena such as long-term potentiation (LTP). However, the optimal concentration of BMI can vary significantly depending on the animal species, brain region, and the specific experimental goals. Furthermore, at higher concentrations, non-specific effects, such as the blockade of small-conductance calcium-activated potassium (SK) channels, can occur, necessitating careful concentration selection.
Data Presentation: Recommended this compound Concentrations
The following table summarizes recommended starting concentrations of this compound for various applications in brain slice electrophysiology, compiled from published literature. It is crucial to note that these are starting points, and empirical optimization for each specific experimental preparation is highly recommended.
| Application | Brain Region | Animal Species | Concentration (µM) | Key Observations |
| Induction of Long-Term Potentiation (LTP) | Dentate Gyrus | C57Bl/6 Mice | 5 | Maximal short-term and long-term potentiation observed. |
| Induction of Long-Term Potentiation (LTP) | Dentate Gyrus | Sprague-Dawley Rats | 10 | Required for maximal short-term and long-term potentiation. |
| Partial Blockade of GABAergic Inhibition | Hippocampus (CA1) | PGC-1α−/− Mice | 1 | Used as a sub-maximal dose to reduce the strength of GABAergic inhibition. |
| General Blockade of GABA-A Receptors | Thalamic Slices | Young Rats | 5 - 60 | Concentration-dependent enhancement of low-threshold calcium spike burst. Caution advised for non-specific effects at higher concentrations. |
| Isolation of Excitatory Postsynaptic Currents (EPSCs) | Various | General Rodent | 10 - 20 | Commonly used range to ensure complete blockade of fast IPSCs. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is readily soluble in water.
-
Reagents and Materials:
-
(-)-Bicuculline methiodide (powder form)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of (-)-Bicuculline methiodide is approximately 509.3 g/mol .
-
Weigh the powder accurately and dissolve it in the appropriate volume of nuclease-free water.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stored properly, the stock solution is stable for several months.
-
Acute Brain Slice Preparation
This protocol outlines a standard procedure for preparing acute brain slices suitable for electrophysiological recordings.
-
Reagents and Materials:
-
Animal (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (see table below for composition)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see table below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
-
Procedure:
-
Prepare and chill the cutting solution and aCSF. Continuously bubble both solutions with carbogen gas for at least 15-20 minutes prior to use to ensure proper oxygenation and pH buffering.[1]
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution to clear the blood and cool the brain tissue.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation will depend on the brain region of interest.
-
Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.
-
Cut slices at the desired thickness (typically 250-400 µm).
-
Carefully transfer the slices to a recovery chamber containing aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour at this temperature before transferring them to a holding chamber at room temperature for subsequent recording.
-
-
Solution Compositions:
| Solution Type | NaCl (mM) | KCl (mM) | NaH2PO4 (mM) | NaHCO3 (mM) | Glucose (mM) | CaCl2 (mM) | MgSO4/MgCl2 (mM) | Other |
| Cutting (Sucrose-based) | - | 2.5 | 1.25 | 26 | 10 | 0.5 | 7 | 210 Sucrose |
| aCSF (Recording) | 124 | 2.5 | 1.25 | 26 | 10 | 2 | 1.3 | - |
Note: The exact composition of solutions can be optimized for specific preparations and neuronal types.
Whole-Cell Patch-Clamp Recording with this compound
-
Reagents and Materials:
-
Recovered brain slice
-
Recording aCSF
-
This compound stock solution
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see table below)
-
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated recording aCSF at a flow rate of 2-3 mL/min.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fill the pipette with the appropriate intracellular solution.
-
Under visual guidance, approach a neuron in the region of interest with the patch pipette while applying positive pressure.
-
Once the pipette tip is in close proximity to the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Begin recording baseline synaptic activity.
-
To block GABA-A receptor-mediated currents, add the desired final concentration of this compound to the recording aCSF and switch the perfusion line.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes) before recording the effects.
-
-
Intracellular Solution Composition (K-Gluconate based for current-clamp):
| Component | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| Phosphocreatine | 10 |
Note: The pH should be adjusted to ~7.3 with KOH and osmolarity to ~290 mOsm.
Mandatory Visualizations
Caption: GABAergic signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for brain slice electrophysiology with this compound.
Caption: Logical workflow for determining the optimal this compound concentration.
References
Application Notes and Protocols for Bicuculline Methiodide in Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicuculline (B1666979) methiodide is a classic competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor.[1] As a quaternary ammonium (B1175870) salt of bicuculline, it offers enhanced water solubility and stability compared to its parent compound, making it a valuable tool in neuropharmacological research, particularly in patch-clamp electrophysiology.[2][3] These application notes provide a comprehensive protocol for the use of bicuculline methiodide in patch-clamp recordings to isolate and study excitatory synaptic events by blocking inhibitory GABAergic transmission.
Mechanism of Action
This compound primarily acts by competitively binding to the GABAa receptor, thereby preventing the binding of GABA and the subsequent opening of the associated chloride ion channel.[1] This blockade of inhibitory neurotransmission can induce epileptiform activity in neuronal preparations, a property often utilized in in vitro studies of epilepsy.[1] It is crucial to note that this compound has also been reported to have non-GABA receptor-mediated actions, including the blockade of small-conductance calcium-activated potassium (SK) channels, which can influence neuronal excitability.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in patch-clamp experiments.
Table 1: Solubility and Stock Solution Preparation
| Property | Value | Source |
| Molecular Weight | 509.3 g/mol | [2] |
| Solubility in Water | Up to 20 mM | [3] |
| Solubility in DMSO | Up to 50 mM | [3] |
| Recommended Stock Solution Concentration | 10-20 mM in water or DMSO | [2][3] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 2 months | [7] |
Table 2: Working Concentrations and IC50 Values
| Application | Concentration Range | IC50 Value | Notes | Source |
| GABAa Receptor Blockade | 5-100 µM | ~2-14 µM | Concentration-dependent blockade. The specific IC50 can vary based on GABA concentration and receptor subtype. | [1][4][8][9] |
| SK Channel Blockade | 30-60 µM | Not specified | This off-target effect should be considered at higher concentrations. | [4] |
| Induction of Synaptic Activity | 20 µM | Not applicable | Used in conjunction with 4-AP to increase synaptic activity. | [2] |
| Partial GABAa Receptor Blockade | 1 µM | Not applicable | Used to reduce the strength of GABAergic inhibition without complete blockade. | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical whole-cell patch-clamp recording experiment using this compound to block GABAa receptor-mediated inhibitory postsynaptic currents (IPSCs).
Materials
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Cell preparation (e.g., brain slices, cultured neurons)
Solution Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve 5.093 mg of this compound in 1 mL of deionized water or DMSO.[7]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Artificial Cerebrospinal Fluid (aCSF) (in mM):
-
Internal Pipette Solution (for recording EPSCs, in mM):
-
Composition can vary depending on the experimental goals. A typical potassium-based internal solution for voltage-clamp recordings of excitatory currents would be (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.
-
Experimental Workflow
-
Preparation of Brain Slices or Cultured Neurons:
-
Prepare acute brain slices (e.g., 300-400 µm thick) in ice-cold, oxygenated aCSF.[6]
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Patch-Clamp Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a target neuron under visual guidance.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
In voltage-clamp mode, hold the neuron at the reversal potential for inhibition (around -70 mV, depending on the internal and external chloride concentrations) to record excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of synaptic activity for 5-10 minutes.
-
-
Application of this compound:
-
Dilute the this compound stock solution into the aCSF to the desired final working concentration (e.g., 10-20 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
Allow 5-10 minutes for the drug to equilibrate in the recording chamber and exert its effect.
-
-
Data Acquisition:
-
Record the synaptic activity in the presence of this compound. A significant increase in the frequency and/or amplitude of inward currents (at -70 mV) is expected, representing the unmasking of excitatory events.
-
To confirm the blockade of GABAa receptors, the holding potential can be changed to 0 mV (near the reversal potential for glutamate (B1630785) receptors) to observe the reduction or elimination of outward currents (IPSCs).
-
-
Washout:
-
Switch the perfusion back to the control aCSF (without this compound) to wash out the drug.
-
Record for another 10-15 minutes to observe the recovery of inhibitory synaptic transmission, if desired.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound at the GABAergic synapse.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for a patch-clamp experiment with this compound.
References
- 1. Bicuculline - Wikipedia [en.wikipedia.org]
- 2. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology Chemicals [ruthazerlab.mcgill.ca]
- 8. moleculardevices.com [moleculardevices.com]
- 9. sophion.com [sophion.com]
- 10. Patch Clamp Protocol [labome.com]
Application Notes: Isolating Excitatory Postsynaptic Currents with Bicuculline Methiodide
Introduction
Bicuculline (B1666979) methiodide is a classic and widely utilized pharmacological tool in neuroscience research, particularly in the field of electrophysiology. It functions as a competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] By blocking these inhibitory currents, researchers can effectively isolate and study excitatory postsynaptic currents (EPSCs), which are crucial for understanding synaptic plasticity, neural circuits, and the effects of investigational compounds on excitatory neurotransmission. The methiodide salt of bicuculline offers the advantages of increased water solubility and stability compared to its free base form, making it a convenient and reliable choice for acute applications in experimental settings.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Bicuculline methiodide to isolate EPSCs in patch-clamp electrophysiology experiments.
Data Presentation
The effective concentration of this compound can vary depending on the specific experimental preparation, including the species and brain region under investigation. The following table summarizes quantitative data from published studies to guide concentration selection.
| Parameter | Value | Species/Preparation | Reference |
| Working Concentration Range | 1 µM - 100 µM | General Electrophysiology | [1][3][4][5][6] |
| Optimal Concentration for LTP (DG) | 5 µM | C57Bl/6 Mice Hippocampal Slices | [3] |
| Optimal Concentration for LTP (DG) | 10 µM | Sprague-Dawley Rats Hippocampal Slices | [3] |
| Concentration for ~50% IPSC Block | 1 µM | Mouse Hippocampal Slices | [4] |
| Concentration for Complete IPSC Block | ≥ 100 µM | Mouse Prelimbic Cortex Slices | [1] |
| IC50 for GABA Binding Inhibition | ~500 µM | Chick Cerebellar Synaptic Membranes | [7] |
| Solubility in Water | up to 20 mM | ||
| Solubility in DMSO | up to 50 mM |
Experimental Protocols
Herein, we provide a detailed protocol for the preparation and application of this compound for the isolation of EPSCs in whole-cell patch-clamp recordings from brain slices.
1. Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
-
Materials:
-
(-)-Bicuculline methiodide powder
-
Sterile, deionized water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of your specific batch of this compound (typically around 509.3 g/mol ), calculate the mass required to prepare a 10 mM or 20 mM stock solution.
-
Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile water or DMSO. Note that the methiodide salt is readily soluble in water.[2]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. While lyophilized powder is stable at room temperature, frozen stock solutions should be used within a few months for optimal activity.[8]
-
2. Protocol for Isolating EPSCs in Brain Slices
This protocol outlines the steps for applying this compound during a patch-clamp experiment.
-
Materials and Solutions:
-
Prepared brain slices in artificial cerebrospinal fluid (aCSF)
-
Patch-clamp electrophysiology setup
-
This compound stock solution
-
aCSF for perfusion
-
-
Procedure:
-
Establish a Stable Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest in a brain slice continuously perfused with oxygenated aCSF. A standard protocol for whole-cell patch-clamp recording should be followed.[9]
-
Record Baseline Synaptic Activity: In voltage-clamp mode, hold the neuron at a potential of -70 mV to record inward currents. At this holding potential, you will typically observe a mix of spontaneous EPSCs and inhibitory postsynaptic currents (IPSCs).
-
Prepare Working Solution: Dilute the this compound stock solution into the aCSF to be perfused to achieve the desired final concentration (e.g., 10 µM).
-
Bath Application of this compound: Switch the perfusion to the aCSF containing this compound. Allow several minutes for the drug to perfuse the slice and reach a steady-state effect.
-
Observe Isolation of EPSCs: Monitor the recorded currents. As this compound blocks the GABAA receptors, you should observe a reduction and eventual elimination of the outward IPSCs, leaving the inward EPSCs isolated. To confirm the presence of IPSCs before blockade, the cell can be held at 0 mV, where EPSCs are minimized and IPSCs are outward.[10]
-
Data Acquisition: Once the EPSCs are isolated, proceed with your experimental protocol to study their properties or the effects of other pharmacological agents.
-
Washout (Optional): To test for the reversibility of the this compound block, switch the perfusion back to the control aCSF. The recovery of IPSCs can be monitored over time.
-
Visualizations
Signaling Pathway Diagram
References
- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effects of this compound on fast (>200 Hz) electrical oscillations in rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Electrophysiology Chemicals [ruthazerlab.mcgill.ca]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Epileptiform Activity In Vitro with Bicuculline Methiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicuculline (B1666979) methiodide is a widely used pharmacological tool for inducing epileptiform activity in in vitro models, serving as a crucial component in epilepsy research and the development of anticonvulsant therapies. As a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, bicuculline methiodide blocks the principal inhibitory neurotransmission in the central nervous system, leading to neuronal hyperexcitability and seizure-like discharges.[1][2] Its water-soluble nature makes it a convenient and effective agent for use in a variety of in vitro preparations, including brain slices and primary neuronal cultures.[3][4]
These application notes provide detailed protocols for utilizing this compound to reliably induce epileptiform activity in common in vitro models. The subsequent sections offer structured data on experimental parameters, step-by-step methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from published studies on the use of this compound to induce epileptiform activity in vitro.
Table 1: Effective Concentrations of this compound in Rodent Brain Slices
| Species | Brain Region | Concentration | Observed Effect | Reference |
| C57Bl/6 Mouse | Dentate Gyrus | 5 µM | Maximal short-term potentiation and LTP | [5] |
| Sprague-Dawley Rat | Dentate Gyrus | 10 µM | Maximal short-term potentiation and LTP | [5] |
| Rat | Hippocampus | 10 µM | Ictal discharges | [6] |
| Rat | Hippocampal Slices | 10 µM | Spontaneous population spikes and EPSP-slow wave activity | [7] |
| Human | Neocortical Slices | Not Specified | Stimulus-induced epileptiform discharge (paroxysmal depolarization shift) | [1] |
Table 2: Characteristics of this compound-Induced Epileptiform Activity
| In Vitro Model | Parameter | Value | Reference |
| Rat Hippocampal Slices | Frequency of Spontaneous Population Spikes | 1.040 ± 0.140 spikes/min | [7] |
| Rat Hippocampal Slices | Frequency of EPSP-Slow Wave Activity | 1.070 ± 0.110 events/min | [7] |
| Human Neocortical Slices | Duration of Paroxysmal Depolarization Shift | 100 - 1800 ms | [1] |
| Primary Cortical Neurons | Time to Onset of Neuronal Activity-Induced Protein Loss | 15 - 60 min | [8] |
Signaling Pathway
The primary mechanism of action for this compound is the competitive antagonism of the GABA-A receptor. This blockade of inhibitory neurotransmission leads to a state of disinhibition, resulting in neuronal hyperexcitability. The subsequent increase in excitatory signaling, primarily mediated by glutamate, activates NMDA and AMPA receptors, leading to downstream signaling cascades that contribute to the generation and propagation of epileptiform discharges.
Mechanism of this compound Action.
Experimental Protocols
The following are detailed protocols for inducing epileptiform activity using this compound in two common in vitro preparations: acute brain slices and primary neuronal cultures.
Protocol 1: Induction of Epileptiform Activity in Acute Hippocampal Slices
Materials:
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Dissecting tools
-
Vibratome
-
Incubation chamber
-
Recording chamber for electrophysiology
-
Electrophysiology rig (amplifier, digitizer, recording electrodes)
-
Perfusion system
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water or aCSF.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Acute Hippocampal Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat or C57Bl/6 mouse) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and cut 300-400 µm thick slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Induction of Epileptiform Activity:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Place a recording electrode (e.g., a glass microelectrode filled with aCSF for field potential recordings) in the desired hippocampal subfield (e.g., CA1 or CA3 pyramidal cell layer).
-
Record baseline neuronal activity for at least 10-20 minutes to ensure a stable recording.
-
Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 5-10 µM). This is achieved by diluting the stock solution into the aCSF.
-
Monitor the electrophysiological recording for the emergence of epileptiform activity, which typically manifests as spontaneous recurrent discharges, population spikes, or prolonged seizure-like events. This activity usually appears within minutes of this compound application.[7]
-
-
Data Acquisition and Analysis:
-
Record the epileptiform activity for the desired duration.
-
Analyze the recorded data to quantify parameters such as the frequency, amplitude, and duration of the epileptiform events.
-
Workflow for Inducing Epileptiform Activity in Slices.
Protocol 2: Induction of Epileptiform Activity in Primary Neuronal Cultures
Materials:
-
This compound powder
-
Neuronal culture medium
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on appropriate substrates (e.g., glass coverslips or multi-electrode arrays)
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities (e.g., for calcium imaging) or multi-electrode array recording system
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution as described in Protocol 1.
-
On the day of the experiment, dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., 10-50 µM).
-
-
Induction of Epileptiform Activity:
-
Select a healthy culture of primary neurons for the experiment.
-
For imaging experiments, load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Acquire baseline activity for a few minutes before drug application.
-
Carefully remove a portion of the culture medium and replace it with the same volume of medium containing this compound to achieve the final desired concentration.
-
Immediately begin recording the neuronal activity. In calcium imaging, this will be observed as an increase in the frequency and synchrony of calcium transients. On multi-electrode arrays, this will be seen as an increase in burst firing and network-wide synchronized bursting.
-
-
Data Acquisition and Analysis:
-
Record the activity for the desired duration.
-
Analyze the data to quantify changes in neuronal firing patterns, burst characteristics, and network synchrony.
-
Important Considerations
-
Concentration: The optimal concentration of this compound can vary depending on the species, age of the animal, and the specific in vitro preparation.[5] It is recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental conditions.
-
Off-Target Effects: While this compound is a potent GABA-A receptor antagonist, it has been reported to have off-target effects, including actions on calcium-dependent potassium channels, at higher concentrations.[3][4] Researchers should be aware of these potential confounding factors.
-
Model System: The type of epileptiform activity induced by this compound can differ between in vitro models. For instance, ictal (seizure-like) discharges are more readily observed in intact hippocampal preparations compared to conventional slices, where interictal (between seizure) activity is more common.[6]
-
Stability: this compound is more water-soluble and stable in solution compared to its free-base form, bicuculline.[3][4]
By following these protocols and considering the key variables, researchers can reliably utilize this compound to induce epileptiform activity in vitro, providing a robust model for investigating the mechanisms of epilepsy and for the preclinical screening of novel antiepileptic drugs.
References
- 1. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicuculline - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Bicuculline induces ictal seizures in the intact hippocampus recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vivo Application of Bicuculline Methiodide for Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicuculline (B1666979) methiodide (BMI) is a quaternary salt of the potent competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] By blocking the binding of the principal inhibitory neurotransmitter, GABA, to its receptor, BMI effectively reduces inhibitory neurotransmission in the central nervous system (CNS).[1][3] This disinhibition leads to increased neuronal excitability, making BMI a valuable pharmacological tool in a variety of in vivo behavioral studies. Its applications range from modeling epilepsy and seizures to investigating anxiety and other behavioral phenomena.[1][4] A key characteristic of bicuculline methiodide is its limited ability to cross the blood-brain barrier (BBB) due to its high polarity.[5][6] This property makes it particularly useful for studies requiring localized effects through direct central administration or for investigating the peripheral versus central effects of GABAergic modulation.[4]
Mechanism of Action
This compound acts as a competitive antagonist at the GABAA receptor, preventing the binding of GABA and subsequent opening of the associated chloride ion channel.[1] This blockade of inhibitory postsynaptic currents (IPSCs) leads to neuronal depolarization and increased excitability.[1] While its primary target is the GABAA receptor, some studies suggest that this compound may also have off-target effects, including the inhibition of small-conductance calcium-activated potassium (SK) channels.[7]
Below is a diagram illustrating the signaling pathway of GABAergic inhibition and its disruption by this compound.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize key quantitative data from various behavioral studies utilizing this compound.
Table 1: Seizure Induction Studies
| Animal Model | Administration Route | Dose/Concentration | Observed Behavioral Effect | Reference |
| Immature Rats (7-12 days old) | Intraperitoneal (i.p.) | 20 mg/kg | Generalized tonic-clonic seizures | [8] |
| Immature Rats (12-18 days old) | Intraperitoneal (i.p.) | 2 mg/kg or 20 mg/kg | Minimal seizures (automatisms) | [8] |
| Adult Rats | Intraperitoneal (i.p.) with BBB lesion | 36 mg/kg | Intense, localized epileptiform discharge | [9] |
| Adult Rats | Microinjection into Inferior Colliculus | 1.8 - 6.0 ng | Running seizures | [10] |
| Adult Rats | Microinjection into Medial Septum | 1.8 µg | No wild running or generalized clonic response | [10] |
| Mice | Intracisternal (i.c.) | > 10 µg | Forelimb clonus | [10] |
Table 2: Anxiety and Other Behavioral Studies
| Animal Model | Administration Route | Dose/Concentration | Behavioral Test | Observed Effect | Reference |
| Postpartum Female Rats | Intraperitoneal (i.p.) | 2 and 6 mg/kg | Elevated Plus Maze | No significant effect on anxiety (due to poor BBB penetration) | [4] |
| Postpartum Female Rats | Infusion into ventrocaudal PAG | 2.5 ng/side | Elevated Plus Maze | Significant increase in anxiety-related behavior | [4] |
| Adult Rats | Microinjection into Subthalamic Nucleus (STN) | 50 and 100 µg/µl | Open Field | Decreased sniffing and grooming; increased chewing and rearing; contralateral abnormal movements | [11] |
| Adult Rats | Microinjection into Zona Incerta (ZI) | 50 and 100 µg/µl | Open Field | Increased locomotion; decreased sniffing and grooming; increased chewing and rearing; contralateral abnormal movements | [11] |
| Mice | Intracisternal (i.c.) | 5 ng/mouse | Tail Pinch Test | Potent analgesia | [12] |
Experimental Protocols
Protocol 1: Induction of Seizures via Intraperitoneal Injection in Immature Rodents
This protocol is adapted from studies demonstrating the convulsant action of systemically administered this compound in young rats, where the BBB is more permeable.[8]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)[13]
-
Animal scale
-
Observation chamber
-
Timer
Procedure:
-
Preparation of BMI Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., 2 mg/mL for a 10 mL/kg injection volume). Ensure the solution is fully dissolved.
-
Animal Preparation: Weigh the animal to determine the correct injection volume. For immature rats (7-18 days old), handle them gently to minimize stress.
-
Injection:
-
Securely restrain the animal. For rat pups, this can be done by holding the animal in one hand.
-
Administer the calculated dose of BMI solution via intraperitoneal (i.p.) injection into the lower right abdominal quadrant to avoid the bladder and cecum.[13]
-
-
Behavioral Observation:
-
Immediately place the animal in an observation chamber.
-
Record the latency to the first signs of seizure activity (e.g., automatisms, myoclonic jerks).
-
Observe and score the severity of seizures over a defined period (e.g., 30-60 minutes). Seizure scoring can be based on a scale (e.g., Racine scale).
-
Note the duration of seizure activity.
-
Protocol 2: Stereotaxic Microinjection for Localized Behavioral Effects
This protocol is a general guideline for direct intracerebral injection, as used in studies targeting specific brain regions like the periaqueductal gray (PAG) or subthalamic nucleus (STN).[4][11]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill and appropriate drill bits
-
Surgical tools
-
Suturing materials
-
Ophthalmic ointment
Procedure:
-
Preparation of BMI Solution: Dissolve this compound in aCSF to the final desired concentration (e.g., in ng/µL or µg/µL).
-
Animal Preparation and Surgery:
-
Anesthetize the animal and place it in the stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.
-
Shave and clean the scalp. Make a midline incision to expose the skull.
-
Identify the coordinates for the target brain region (e.g., PAG, STN) relative to bregma using a stereotaxic atlas.
-
Drill a small burr hole in the skull over the target coordinates.
-
-
Microinjection:
-
Slowly lower the injection cannula to the predetermined depth.
-
Infuse the BMI solution at a slow rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and minimize tissue damage.
-
Leave the cannula in place for a few minutes post-injection to prevent backflow upon retraction.
-
Slowly withdraw the cannula.
-
-
Post-Operative Care and Behavioral Testing:
-
Suture the incision and provide post-operative care, including analgesia and a warm recovery environment.
-
Allow for a recovery period before commencing behavioral testing, the duration of which will depend on the specific experimental design.
-
Conduct the chosen behavioral test (e.g., elevated plus maze, open field test) and record the animal's behavior.
-
Mandatory Visualizations
Experimental Workflow: Seizure Induction and Behavioral Observation
Logical Relationship: Central vs. Peripheral Administration
References
- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. GABA(A) receptor antagonism in the ventrocaudal periaqueductal gray increases anxiety in the anxiety-resistant postpartum rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convulsant action of systemically administered glutamate and this compound in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Behavioral consequences of bicuculline injection in the subthalamic nucleus and the zona incerta in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subconvulsive doses of intracisternal this compound, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: Combining Bicuculline Methiodide with Optogenetics for Advanced Neuronal Circuit Analysis
Introduction
The convergence of optogenetics and pharmacology provides an exceptionally powerful toolkit for dissecting the intricate workings of neuronal circuits. Optogenetics offers unparalleled spatiotemporal control over genetically defined cell populations, allowing researchers to activate or inhibit specific neurons with millisecond precision using light.[1][2] When combined with pharmacological agents, the specificity of these manipulations is significantly enhanced, enabling a deeper understanding of synaptic transmission and circuit function.[3] This document details the application of Bicuculline (B1666979) Methiodide, a potent GABAA receptor antagonist, in conjunction with optogenetic techniques to isolate and study the role of GABAergic inhibition within complex neural networks.
Bicuculline methiodide is a water-soluble derivative of the classic GABAA receptor antagonist, bicuculline. It acts as a competitive antagonist, blocking the inhibitory action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4] By using this compound to selectively block inhibitory currents, researchers can precisely dissect the excitatory and inhibitory components of a light-evoked synaptic response in optogenetically targeted circuits. This combination is invaluable for studying synaptic plasticity, validating computational models of neural networks, and understanding the pathophysiology of disorders characterized by an imbalance of excitation and inhibition, such as epilepsy.[4][5][6]
Mechanism of Action and Rationale
Optogenetic tools, such as Channelrhodopsin-2 (ChR2) for excitation and Halorhodopsin (NpHR) for inhibition, are expressed in specific neuronal populations using viral vectors or transgenic lines.[7][8] Light stimulation of ChR2-expressing neurons evokes depolarization and action potential firing.[9] If these activated neurons form synapses onto a downstream cell, a postsynaptic potential (PSP) can be recorded.
This PSP is often a composite of both direct excitatory connections (e.g., glutamatergic) and indirect, feed-forward inhibitory connections (GABAergic). To isolate the excitatory contribution, this compound is applied to the preparation. It binds to GABAA receptors on the postsynaptic membrane, preventing GABA from opening chloride channels. This blockade eliminates the inhibitory postsynaptic current (IPSC), thereby revealing the true nature of the excitatory postsynaptic current (EPSC) evoked by the optogenetic stimulation.
Quantitative Data Summary
Effective implementation requires careful consideration of reagent concentrations and optogenetic parameters. The following tables summarize key data points gathered from relevant literature.
Table 1: Properties and Concentrations of this compound
| Property | Value | Reference(s) |
| Mechanism of Action | Competitive GABAA receptor antagonist | [4] |
| Molecular Weight | 509.3 g/mol | |
| Solubility | Soluble to 20 mM in water, 50 mM in DMSO | |
| In Vitro Concentration | 1 µM - 20 µM (for partial to full blockade in slice preparations) | [6][10] |
| In Vivo Dose (i.c.) | 5 ng/mouse (for analgesia studies) | [11] |
| In Vivo Dose (i.p.) | 2 - 20 mg/kg (in immature rats, crosses compromised BBB) | [12][13] |
| IC50 | ~2 µM (for Bicuculline on GABAA receptors) | [4] |
Table 2: Common Optogenetic Tools for Circuit Analysis
| Opsin Name | Function | Activating Wavelength (nm) | Ion(s) Conducted | Typical Light Power | Reference(s) |
| Channelrhodopsin-2 (ChR2) | Activation | ~470 (Blue) | Cations (Na+, K+, Ca2+) | 1-10 mW/mm² | [7][8] |
| Halorhodopsin (NpHR) | Inhibition | ~580 (Yellow/Orange) | Cl- | 1-10 mW/mm² | [1][8] |
| Archaerhodopsin (Arch) | Inhibition | ~560 (Green/Yellow) | H+ | 1-10 mW/mm² | [14] |
| C1V1 | Activation | ~530 (Green) | Cations | 1-10 mW/mm² | [8] |
Experimental Protocols
Protocol 1: In Vitro Acute Slice Electrophysiology
This protocol describes how to measure synaptic inputs onto a target neuron while optogenetically stimulating presynaptic axons and pharmacologically blocking inhibition.[15][16]
Objective: To isolate and characterize monosynaptic excitatory inputs from a genetically defined presynaptic population.
Workflow Diagram:
Methodology:
-
Animal and Viral Preparation:
-
Anesthetize the animal (e.g., mouse) and secure it in a stereotaxic frame.
-
Inject a viral vector (e.g., AAV-CaMKIIa-hChR2-EYFP) into the desired presynaptic brain region to express ChR2 in excitatory neurons.[17]
-
Allow 3-4 weeks for robust opsin expression along the axons.
-
-
Slice Preparation: [18]
-
Deeply anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated NMDG cutting solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (250-350 µm) containing both the stimulated axons and the postsynaptic region of interest using a vibratome.
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (ACSF) bubbled with 95% O2 / 5% CO2, first at 34°C for 30 minutes, then at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Place a slice in the recording chamber of an upright microscope, continuously perfused with oxygenated ACSF (~2 mL/min) at 32-34°C.
-
Using differential interference contrast (DIC) optics, identify and target a postsynaptic neuron for whole-cell patch-clamp recording.
-
Record baseline synaptic activity in voltage-clamp (holding potential -70 mV to record EPSCs) or current-clamp mode.
-
-
Optogenetic Stimulation and Pharmacological Manipulation:
-
Deliver brief pulses of blue light (e.g., 470 nm, 1-5 ms duration) through the microscope objective or a coupled optical fiber positioned over the slice.
-
Record the light-evoked composite postsynaptic currents (PSCs).
-
Prepare a stock solution of this compound (e.g., 10 mM in water).
-
Add this compound to the perfusion ACSF to a final concentration of 10-20 µM to achieve GABAA receptor blockade. Allow 5-10 minutes for equilibration.
-
Repeat the optogenetic stimulation protocol and record the isolated EPSCs. To confirm the monosynaptic nature of the connection, TTX (1 µM) and 4-AP (100 µM) can be added to the bath.[18]
-
Protocol 2: In Vivo Optogenetics with Local Drug Infusion
This protocol outlines a method for assessing the role of local GABAergic inhibition on behavior in a freely moving animal.
Objective: To determine if blocking local GABAergic inhibition in a specific brain region alters the behavioral output driven by optogenetic activation of a defined pathway.[19]
Workflow Diagram:
Methodology:
-
Surgical Preparation:
-
Anesthetize the animal and perform stereotaxic injection of an appropriate AAV-ChR2 vector as described in Protocol 1.
-
In the same surgery, implant a guide cannula alongside a fiber optic cannula (an "optrode") just above the postsynaptic target region.[1] Secure the implant to the skull with dental cement.
-
-
Recovery and Habituation:
-
Administer postoperative analgesics and allow the animal to recover for at least 4 weeks.
-
Handle the animal daily and habituate it to the behavioral testing arena and to being connected to the fiber optic patch cord and infusion tubing.
-
-
Behavioral Testing:
-
Session 1 (Baseline): Place the animal in the arena and record behavior for a set duration (e.g., 20 minutes) with no stimulation or infusion.
-
Session 2 (Optogenetics Only): Connect the fiber optic to a laser or LED. Deliver light stimulation (e.g., 20 Hz pulses of 5 ms blue light for 5 minutes) and record the behavioral response.
-
Session 3 (Combined Stimulation + Drug): Through the guide cannula, slowly infuse a small volume (e.g., 0.5 µL) of this compound solution (concentration determined by pilot studies) into the target region. After a 5-10 minute delay, repeat the optogenetic stimulation protocol from Session 2.
-
Session 4 (Control): On a separate day, repeat Session 3 but infuse a vehicle control (e.g., sterile saline) instead of this compound. The order of sessions should be counterbalanced across animals.
-
-
Data Analysis:
-
Use automated video tracking software to quantify relevant behavioral measures (e.g., distance traveled, entries into a specific zone, grooming bouts).
-
Compare the behavioral outcomes across the four conditions using appropriate statistical tests (e.g., ANOVA or paired t-tests).
-
Data Interpretation
The power of this combined approach lies in the clear, testable hypotheses it generates. The logical framework for interpreting the results is straightforward.
An increase in the excitatory postsynaptic potential (EPSP) amplitude or a potentiation of a behavioral effect after Bicuculline application strongly indicates that the optogenetically stimulated pathway recruits a parallel or feed-forward inhibitory microcircuit that normally dampens the overall output.[6] Conversely, a lack of change suggests the connection is purely excitatory or that the inhibitory component is negligible or mediated by non-GABAA receptors.
References
- 1. Optogenetic Manipulation of Neural Circuitry In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mightexbio.com [mightexbio.com]
- 3. Integrating Optogenetic and Pharmacological Approaches to Study Neural Circuit Function: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicuculline - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Optogenetic manipulation of inhibitory interneurons can be used to validate a model of spatiotemporal sequence learning [frontiersin.org]
- 6. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optogenetics in Brain Research: From a Strategy to Investigate Physiological Function to a Therapeutic Tool [mdpi.com]
- 8. Molecular Tools and Approaches for Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optogenetic manipulation of neural circuits and behavior in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optogenetic Approach for Investigation of Excitatory and Inhibitory Network GABA Actions in Mice Expressing Channelrhodopsin-2 in GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subconvulsive doses of intracisternal this compound, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Convulsant action of systemically administered glutamate and this compound in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Application of Optogenetics for Neural Circuit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combining Optogenetics and Electrophysiology to Analyze Projection Neuron Circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optogenetic tools for analyzing the neural circuits of behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perfusion of Bicuculline Methiodide in Brain Slice Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicuculline (B1666979) methiodide is a potent and widely used antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. In neuroscience research, particularly in in vitro brain slice preparations, it is a cornerstone tool for inducing epileptiform activity. By blocking the principal inhibitory neurotransmitter pathways in the brain, bicuculline methiodide disinhibits neuronal circuits, leading to synchronized, seizure-like discharges. This application note provides detailed protocols for the perfusion of this compound in brain slice studies, along with quantitative data, experimental workflows, and an overview of the relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data from various studies utilizing this compound to induce epileptiform activity in brain slices.
Table 1: this compound Concentration Ranges
| Brain Region | Animal Model | Concentration Range (µM) | Observed Effect |
| Hippocampus | Rat | 1 - 20 | Induction of interictal-like spikes and seizure-like events.[1] |
| Hippocampus | Mouse | 1 | Partial blockade of GABA-A receptors, rescue of I/E balance in a specific model.[2] |
| Neocortex | Human | Not specified, but sufficient to reduce GABA-A mediated inhibition | Induction of stimulus-evoked paroxysmal depolarization shifts.[3] |
| Thalamus | Rat | 5 - 60 | Enhancement of low-threshold calcium spike bursts.[4] |
| Somatosensory Cortex | Rat | ~10 | Enhancement of fast oscillatory activity.[5] |
Table 2: Perfusion and Experimental Parameters
| Parameter | Typical Range | Notes |
| Perfusion Rate | 2 - 5 mL/min | A stable and consistent flow rate is crucial for maintaining slice health and ensuring even drug distribution. |
| Temperature | 30 - 34 °C | Physiological temperatures are generally preferred, but some protocols use room temperature. |
| Duration of Application | 5 - 30 min | The onset of epileptiform activity can vary depending on the concentration and brain region. |
| Washout Period | 15 - 60 min | A sufficient washout period is necessary to observe the reversal of the drug's effects. |
| Slice Thickness | 300 - 500 µm | Thicker slices may have better-preserved local circuits but can have issues with oxygenation. |
Experimental Protocols
Brain Slice Preparation
This protocol outlines the general procedure for preparing acute brain slices, a prerequisite for perfusion experiments.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O2, 5% CO2)
-
Sucrose-based cutting solution, chilled and oxygenated
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution to exsanguinate and rapidly cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated cutting solution.
-
Isolate the brain region of interest (e.g., hippocampus, cortex).
-
Mount the brain tissue onto the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the vibratome buffer tray filled with ice-cold, oxygenated cutting solution.
-
Cut slices to the desired thickness (typically 300-400 µm).
-
Carefully transfer the slices to a recovery chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.
Perfusion of this compound and Electrophysiological Recording
This protocol describes the application of this compound to a brain slice in a recording chamber to induce and record epileptiform activity.
Materials:
-
Prepared brain slice
-
Recording chamber with a perfusion system
-
aCSF (for baseline and washout)
-
aCSF containing the desired concentration of this compound
-
Electrophysiology rig (amplifier, digitizer, micromanipulators, etc.)
-
Recording and stimulating electrodes
-
Data acquisition software
Procedure:
-
Transfer a healthy brain slice to the recording chamber.
-
Position the stimulating and recording electrodes in the desired locations within the brain slice.
-
Begin continuous perfusion of the slice with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 32°C).
-
Record baseline synaptic activity for a stable period (e.g., 10-20 minutes).
-
Switch the perfusion solution to the aCSF containing this compound. Ensure a smooth transition to avoid mechanical artifacts.
-
Monitor the electrophysiological recording for the emergence of epileptiform activity, such as interictal-like spikes or seizure-like events.
-
Once the desired activity is established and recorded, switch the perfusion back to the standard aCSF to begin the washout phase.
-
Continue recording during the washout period to observe the reversal of the effects of this compound.
-
Properly clean the perfusion lines after the experiment to avoid contamination in subsequent experiments.
Signaling Pathways and Workflows
GABA-A Receptor Signaling Pathway
This compound acts as a competitive antagonist at the GABA-A receptor, preventing the binding of the inhibitory neurotransmitter GABA. This blockade of chloride ion influx leads to disinhibition of the postsynaptic neuron, making it more susceptible to excitatory input and synchronous firing.
Caption: GABA-A receptor signaling pathway and the action of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for a brain slice experiment involving the perfusion of this compound.
Caption: Experimental workflow for this compound perfusion in brain slices.
Application Notes
-
Solubility and Stability: this compound is more water-soluble and stable in solution compared to bicuculline freebase, making it a preferred choice for many perfusion experiments.[6] Prepare fresh solutions daily and protect from light to ensure potency.
-
Off-Target Effects: While primarily a GABA-A receptor antagonist, this compound has been shown to have off-target effects, notably on small-conductance calcium-activated potassium (SK) channels.[2][4] This can influence neuronal excitability independently of GABAergic signaling. Researchers should be aware of this and may consider using other GABA-A antagonists like picrotoxin (B1677862) or gabazine (B1674388) for comparative studies to confirm the specificity of their observations.
-
Induction of Epileptiform Activity: The latency to the onset of epileptiform activity and the nature of the discharges (interictal vs. ictal) can vary depending on the concentration of this compound, the specific brain region and neuronal subpopulation being studied, and the age of the animal.[1] It is advisable to perform concentration-response experiments to determine the optimal concentration for the desired effect in your specific preparation.
-
Troubleshooting:
-
No Epileptiform Activity: If no epileptiform activity is observed, consider increasing the concentration of this compound, checking the viability of the brain slice, or ensuring the proper functioning of the perfusion system. The health of the slice is paramount; ensure proper oxygenation and temperature control throughout the experiment.
-
Irreversible Effects: If the effects of this compound do not wash out, it could indicate slice deterioration or issues with the perfusion system not adequately clearing the drug. Ensure a sufficiently long washout period and a robust perfusion rate.
-
Variability in Response: Significant variability between slices is not uncommon. It is important to use a standardized protocol and a sufficient number of slices to ensure the reproducibility of the results.
-
-
Interpretation of Results: When interpreting data from experiments using this compound, it is crucial to consider its mechanism of action as a disinhibitory agent. The observed changes in neuronal activity are a result of the unmasking and enhancement of existing excitatory circuits. The potential off-target effects on SK channels should also be acknowledged in the interpretation of the findings.[2][4]
References
- 1. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. GABAA signaling, focal epileptiform synchronization and epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound potentiates NMDA-dependent burst firing in rat dopamine neurons by blocking apamin-sensitive Ca2+-activated K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivery of Bicuculline Methiodide in Freely Moving Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common delivery methods for the GABA-A receptor antagonist, Bicuculline (B1666979) Methiodide (BMI), in freely moving animals. Detailed protocols, quantitative data summaries, and visual diagrams are included to guide researchers in designing and executing experiments to study the effects of GABAergic inhibition in various physiological and pathological models, particularly in the field of neuroscience.
Introduction
Bicuculline methiodide is a quaternary ammonium (B1175870) salt of bicuculline, making it a potent and selective antagonist of the GABA-A receptor.[1] Unlike its parent compound, BMI is more water-soluble and stable in solution.[2] However, its charged nature significantly limits its ability to cross the blood-brain barrier (BBB) upon systemic administration in adult animals.[2][3] Therefore, direct administration into the central nervous system (CNS) is the most common and effective method for studying its effects on neuronal activity in freely moving adult animals. In immature animals, the BBB is not fully developed, and systemic administration can be effective.[4]
The primary application of BMI in animal research is the induction of epileptiform activity and seizures to study the mechanisms of epilepsy and evaluate potential anticonvulsant therapies.[5][6][7] It is also used to investigate the role of GABAergic signaling in various brain functions and disorders, including anxiety, learning and memory, and motor control.
Delivery Methods
The choice of delivery method for this compound is critical and depends on the specific research question, the target brain region, and the desired duration of action. The main delivery methods are:
-
Systemic Administration (Intraperitoneal - i.p.): This method is generally limited to neonatal or immature animals where the BBB is more permeable.[4] In adult animals, systemic administration is largely ineffective at targeting the CNS.[2][3]
-
Intracerebral Administration: This is the most common approach for adult animals and involves several techniques:
-
Microinjection: Direct infusion of small volumes of BMI into a specific brain nucleus.[6][8][9][10][11] This method offers high spatial and temporal resolution.
-
Intracerebroventricular (i.c.v.) Injection: Administration into the cerebral ventricles, allowing for broader distribution throughout the CNS compared to microinjection.[12][13]
-
Intracisternal (i.c.) Injection: Injection into the cisterna magna, another route for widespread CNS delivery.[3][14]
-
-
Continuous Infusion (Osmotic Pumps): For long-term, continuous delivery of BMI, osmotic pumps can be implanted subcutaneously or intraperitoneally and connected to a cannula for targeted intracerebral infusion.[15][16] This method is ideal for chronic studies.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various studies, categorized by the route of administration and animal model.
Table 1: Systemic Administration of this compound
| Animal Model | Age | Dosage | Observed Effects | Reference |
| Rat (Wistar) | 7, 12, 18, 25, 90 days old | 2 or 20 mg/kg i.p. | Automatisms, minimal and generalized seizures in younger pups. Effects diminish with age. | [4] |
Table 2: Intracerebral Microinjection of this compound
| Animal Model | Brain Region | Dosage | Observed Effects | Reference |
| Rat | Inferior Colliculus | 6.0 ng / 6 min | Audiogenic seizure-like responses (wild running, clonus, tonus). | [6] |
| Rat | Substantia Nigra | 600 ng / 6 min | Clonus and tonus without wild running. | [6] |
| Rat | Medial Septum | 1800 ng / 6 min | No obvious seizure-like activity. | [6] |
| Rat | Tectum | 25 ng/side (bilateral) | Anticonvulsant effect against maximal electroshock seizures; pro-convulsant for PTZ or bicuculline-induced seizures. | [8] |
| Rat | Caudate-Putamen | 1 pmol | Protection against amygdala-kindled seizures. | [9] |
| Rat | Ventral Tegmental Area | 15, 20, 30 ng | Increased self-stimulation threshold. | [10] |
| Rat | Hippocampus | - | Used to induce focal seizures for testing antiepileptic drugs. | [7] |
| Rat | Amygdala | 0.2 or 0.4 nmol | Progressive seizure development with repeated injections (chemical kindling). | [5] |
| Rat | Central Nucleus of Amygdala | - | Increased gustatory responses in the parabrachial nucleus. | [11] |
Table 3: Intracerebroventricular (i.c.v.) and Intracisternal (i.c.) Administration of this compound
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Rat (Wistar) | Third Ventricle (i.c.v.) | 1-10 nmol | Dose-dependent hyperglycemia, increased epinephrine (B1671497) and glucagon (B607659) secretion. | [12] |
| Mouse | Intracisternal (i.c.) | ED50 of 5 ng/mouse | Potent analgesia in the tail pinch test. | [14] |
| Mouse | Intracerebroventricular (i.c.v.) | - | Elicited clonic seizures. | [13] |
Detailed Experimental Protocols
Protocol 1: Intracerebral Microinjection in Freely Moving Rats
This protocol describes the procedure for stereotaxic surgery to implant a guide cannula and subsequent microinjection of this compound into a specific brain region of a freely moving rat.
Materials:
-
This compound powder
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical instruments (scalpel, forceps, hemostats, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Microinjection pump and syringe
-
Internal injection cannula
-
Polyethylene (B3416737) tubing
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the scalp and secure the animal in the stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the scalp with an antiseptic solution.
-
-
Surgical Implantation of Guide Cannula:
-
Make a midline incision on the scalp to expose the skull.
-
Use a scalpel to scrape away the periosteum and dry the skull surface.
-
Identify bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region from a rat brain atlas.
-
Drill a small hole in the skull at the determined coordinates.
-
Implant small stainless-steel screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull and anchor screws using dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration. BMI is water-soluble.
-
Filter-sterilize the solution.
-
-
Microinjection Procedure:
-
Gently handle the rat and remove the dummy cannula from the guide cannula.
-
Connect the internal injection cannula to the microinjection pump via polyethylene tubing and fill the tubing with the BMI solution, ensuring no air bubbles.
-
Insert the internal injection cannula into the guide cannula. It should extend slightly beyond the tip of the guide cannula to deliver the drug directly into the target tissue.
-
Infuse the desired volume of BMI solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage.
-
Leave the injection cannula in place for a minute following the infusion to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Place the animal in an observation chamber and record behavioral responses.
-
Protocol 2: Systemic Administration in Immature Rats
This protocol is for the intraperitoneal (i.p.) injection of this compound in rat pups.
Materials:
-
This compound powder
-
Sterile saline
-
Small gauge needle (e.g., 27-30G) and syringe
-
Warming pad
Procedure:
-
Animal and Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Weigh the rat pup to determine the correct injection volume.
-
Keep the pup warm on a heating pad before and after the injection.
-
-
Injection Procedure:
-
Gently restrain the pup.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the BMI solution.
-
Withdraw the needle and return the pup to its mother or a warm environment.
-
Observe the animal for behavioral changes and seizure activity.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the GABA-A receptor.[2] It binds to the GABA binding site on the receptor, preventing the endogenous ligand GABA from binding and activating the receptor. This blocks the influx of chloride ions, thereby inhibiting the hyperpolarizing effect of GABA and leading to disinhibition and increased neuronal excitability.
Caption: Mechanism of action of this compound at the GABAergic synapse.
Experimental Workflow for Intracerebral Microinjection
The following diagram illustrates the typical workflow for an experiment involving the microinjection of this compound in a freely moving animal.
Caption: General experimental workflow for intracerebral microinjection studies.
References
- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convulsant action of systemically administered glutamate and this compound in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amygdaloid kindling with this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Diazepam prophylaxis for bicuculline-induced seizures: a rat dose-response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infusion of this compound into the tectum: model specificity of pro- and anticonvulsant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microinjections of the gamma-aminobutyrate antagonist, this compound, into the caudate-putamen prevent amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bicuculline microinjections into the ventral tegmental area of the rat: alteration of self-stimulation thresholds and of cytochrome oxidase activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microinjection of bicuculline into the central nucleus of the amygdala alters gustatory responses of the rat parabrachial nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound influences the central nervous system to produce hyperglycemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism between intracerebroventricularly administered N-methyl-D-aspartate and this compound in induction of clonic seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subconvulsive doses of intracisternal this compound, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 16. rwdstco.com [rwdstco.com]
Troubleshooting & Optimization
Technical Support Center: Bicuculline Methiodide Application in GABAergic Transmission Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete blockade of GABAergic transmission when using bicuculline (B1666979) methiodide.
Frequently Asked Questions (FAQs)
Q1: What is bicuculline methiodide and how does it block GABAergic transmission?
This compound (BMI) is a quaternary salt of (+)-bicuculline, a classic competitive antagonist of the GABA-A receptor.[1][2][3] It acts by competing with the neurotransmitter GABA for the same binding site on the receptor, thereby preventing the receptor from activating and opening its associated chloride ion channel.[2][3] This inhibition of chloride influx reduces the hyperpolarizing effect of GABA, thus blocking its inhibitory action on neuronal excitability. BMI is favored over bicuculline due to its increased water solubility and stability at physiological pH.[1][3][4]
Q2: I've applied this compound, but I'm still observing residual GABAergic currents. Why might the block be incomplete?
Several factors can contribute to an incomplete blockade of GABAergic transmission with this compound:
-
Concentration: The concentration of BMI used may be insufficient to fully compete with GABA at the receptor binding sites. The effective concentration can vary depending on the specific neuronal preparation and experimental conditions.[4][5] Studies have shown a concentration-dependent effect, with complete receptor blockade often requiring concentrations in the range of 10-100 μM.[2][4]
-
Competitive Antagonism: As a competitive antagonist, the degree of blockade by BMI is dependent on the concentration of the agonist (GABA).[3] High concentrations of endogenous or exogenously applied GABA can outcompete BMI for the receptor binding sites, leading to a partial block.
-
Off-Target Effects: At higher concentrations (typically around 100 μM), bicuculline and its derivatives can have off-target effects, notably the blockade of small-conductance calcium-activated potassium (SK) channels.[1][4][5] This can alter neuronal excitability in a manner independent of GABA-A receptors, potentially complicating the interpretation of results.
-
Receptor Subtype Diversity: GABA-A receptors are heterogeneous, composed of different subunit combinations. While bicuculline is a broad-spectrum GABA-A receptor antagonist, its affinity and efficacy can vary slightly between different receptor subtypes. Some GABA-A receptor subtypes may be less sensitive to bicuculline.[3] Furthermore, there are bicuculline-insensitive GABA receptors, such as GABA-C receptors.[3]
-
Chemical Stability: While more stable than its parent compound, bicuculline, the stability of this compound solutions should still be considered.[3] It is recommended to use freshly prepared solutions.[6] The freebase form, (+)-bicuculline, is known to undergo hydrolysis in aqueous solutions, especially at physiological pH.[3][7]
-
Species Differences: The optimal concentration of BMI required for effective blockade can differ between species. For example, studies have shown that a higher concentration of BMI is needed to produce maximal long-term potentiation (LTP) in the dentate gyrus of Sprague-Dawley rats compared to C57Bl/6 mice.[4]
Troubleshooting Guide
If you are experiencing incomplete blockade of GABAergic transmission with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Residual Inhibitory Postsynaptic Currents (IPSCs) | Insufficient concentration of this compound. | Increase the concentration of this compound in a stepwise manner (e.g., 10 µM, 20 µM, 50 µM). Monitor the IPSC amplitude to determine the effective concentration for your preparation. Be mindful of potential off-target effects at higher concentrations.[2][4] |
| High local GABA concentration. | If applying exogenous GABA, consider reducing its concentration. Ensure efficient perfusion of your preparation to wash out excess endogenous GABA. | |
| Presence of bicuculline-insensitive GABA receptors. | Consider using a broader spectrum GABA receptor antagonist cocktail or a non-competitive antagonist like picrotoxin (B1677862), which blocks the chloride channel pore.[3] Note that picrotoxin also has a complex mechanism of action.[8] For specific investigation of GABA-A receptors, gabazine (B1674388) (SR-95531) can be a more potent and selective alternative.[3] | |
| Inconsistent Results | Degradation of this compound solution. | Prepare fresh solutions of this compound for each experiment.[6] If using the freebase form, be aware of its rapid hydrolysis in aqueous solutions.[7] Store stock solutions appropriately, protected from light.[2] |
| Species-specific sensitivity. | Optimize the concentration of this compound for the specific animal species and strain being used.[4] | |
| Unexpected Changes in Neuronal Excitability | Off-target effects on SK channels. | Use the lowest effective concentration of this compound to minimize off-target effects.[4][5] If SK channel involvement is suspected, consider using a more specific GABA-A receptor antagonist like gabazine.[3] |
Experimental Protocols
Key Experiment: Whole-Cell Voltage-Clamp Recording to Assess this compound Efficacy
This protocol describes how to measure the effectiveness of this compound in blocking GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).
-
Preparation: Prepare acute brain slices or cultured neurons as per your standard laboratory protocol.
-
Recording Setup:
-
Establish a whole-cell voltage-clamp recording from a neuron of interest.
-
Use an internal solution with a high chloride concentration to make IPSCs inward and easier to measure at a holding potential of -70 mV.
-
Perfuse the preparation with artificial cerebrospinal fluid (aCSF) containing antagonists for ionotropic glutamate (B1630785) receptors (e.g., CNQX and AP5) to isolate GABAergic currents.
-
-
Baseline Recording:
-
Record spontaneous IPSCs (sIPSCs) or evoke IPSCs (eIPSCs) by electrically stimulating nearby inhibitory interneurons.
-
Establish a stable baseline recording of IPSC amplitude and frequency for at least 5-10 minutes.
-
-
Application of this compound:
-
Bath-apply this compound at the desired concentration (e.g., starting at 10 µM).
-
Allow sufficient time for the drug to perfuse the tissue and reach a steady-state effect (typically 5-10 minutes).
-
-
Data Acquisition and Analysis:
-
Continue recording sIPSCs or eIPSCs in the presence of this compound.
-
Compare the amplitude and frequency of IPSCs before and after drug application. A significant reduction in IPSC amplitude indicates a successful blockade of GABA-A receptors.
-
To quantify the block, express the post-drug IPSC amplitude as a percentage of the baseline amplitude.
-
Visualizations
Signaling Pathway of GABAergic Inhibition and its Blockade
Caption: Competitive antagonism of the GABA-A receptor by this compound.
Experimental Workflow for Troubleshooting Incomplete Blockade
Caption: A logical workflow for troubleshooting incomplete GABAergic blockade.
Logical Relationship of Factors Affecting this compound Efficacy
References
- 1. rndsystems.com [rndsystems.com]
- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 3. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 8. Antagonist actions of this compound and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility issues of Bicuculline methiodide in artificial cerebrospinal fluid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicuculline (B1666979) methiodide, focusing on its solubility in artificial cerebrospinal fluid (aCSF).
Frequently Asked Questions (FAQs)
Q1: What is bicuculline methiodide and why is it used?
This compound is a quaternary salt of bicuculline, a potent and competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] By blocking the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound is widely used to disinhibit neuronal circuits, thereby isolating and studying excitatory postsynaptic potentials (EPSCs).[1][2] Its salt form offers improved water solubility and stability at physiological pH compared to bicuculline.[3][4][5][6]
Q2: I am observing precipitation when dissolving this compound in my aCSF. What could be the cause?
Several factors can contribute to the precipitation of this compound in aCSF:
-
Concentration: Exceeding the solubility limit of this compound in aqueous solutions can lead to precipitation.
-
aCSF Composition and pH: The complex ionic composition of aCSF and its pH can influence the solubility of the compound. While more stable than its parent compound, bicuculline, which is unstable at physiological pH, extreme pH values in the aCSF could still affect the stability of the methiodide salt.[3][7]
-
Temperature: Preparing the solution at a low temperature may reduce its solubility.
-
Purity of Reagents: The purity of both the this compound and the reagents used to prepare the aCSF can impact the final solution's clarity.
Q3: What is the recommended solvent for this compound?
This compound is significantly more water-soluble than bicuculline.[3][5][6] For most applications, it can be dissolved directly in water or aCSF. It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5][6]
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare fresh solutions of this compound for each experiment to ensure potency and avoid potential degradation or precipitation.[1] If a stock solution must be prepared, it can be stored at -20°C for up to a month.[1] Before use, the solution should be brought to room temperature and checked for any signs of precipitation.[1]
Q5: Are there any known off-target effects of this compound?
Yes, besides its primary action on GABA-A receptors, this compound has been reported to have non-GABA receptor-mediated effects.[5][6] Notably, it can block small-conductance calcium-activated potassium (SK) channels.[8] Researchers should be aware of this potential off-target effect when interpreting their results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolving in aCSF | - Concentration is too high.- aCSF is not at room temperature.- pH of aCSF is not optimal. | - Prepare a more dilute solution.- Gently warm the aCSF to room temperature before dissolving.- Ensure the aCSF is properly buffered and the pH is within the physiological range (typically 7.3-7.4). |
| Loss of drug activity over time | - Degradation of this compound in solution. | - Prepare fresh solutions for each experiment.[1]- If using a frozen stock, ensure it is used within a month and properly thawed.[1] |
| Inconsistent experimental results | - Inaccurate concentration of the final working solution.- Off-target effects. | - Carefully prepare stock and working solutions. Consider using a fresh vial of the compound.- Be mindful of the potential blockade of SK channels and consider control experiments.[8] |
| Cloudy or discolored aCSF after adding this compound | - Contamination of the aCSF or the drug.- Reaction with components of the aCSF. | - Use sterile, high-purity water and analytical grade reagents for aCSF preparation.[9]- Prepare the this compound solution separately in a small volume of aCSF or water before adding it to the final experimental buffer. |
Quantitative Data
Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| Water | 20 mM (10.19 mg/mL) | [5][6] |
| DMSO | 50 mM (25.46 mg/mL) | [5][6] |
Experimental Protocols
Protocol for Preparation of Artificial Cerebrospinal Fluid (aCSF)
This is a general protocol for preparing aCSF for electrophysiology experiments. The exact composition can be adjusted based on specific experimental needs.
Materials:
-
NaCl
-
KCl
-
NaH₂PO₄
-
NaHCO₃
-
MgCl₂
-
CaCl₂
-
Glucose
-
High-purity water (e.g., Milli-Q)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
pH meter
Procedure:
-
Prepare a 10X stock solution containing NaCl, KCl, NaH₂PO₄, glucose, CaCl₂, and MgSO₄ in high-purity water.[10][11]
-
To prepare a 1X working solution, dilute the 10X stock solution with high-purity water to approximately 80% of the final volume.[10][11]
-
Bubble the solution with carbogen gas for at least 15-20 minutes. This is crucial for maintaining the pH and oxygenating the solution.[10]
-
Adjust the pH to the desired level (typically 7.3-7.4) using HCl or NaOH.[10]
-
Add high-purity water to reach the final volume.
-
Continue to bubble with carbogen until use.
Protocol for Preparing this compound in aCSF
Materials:
-
This compound powder
-
Freshly prepared and carbogen-bubbled aCSF at room temperature
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound to achieve the desired final concentration in your experimental volume of aCSF.
-
Weigh the this compound powder accurately.
-
In a small, sterile container, add a small volume of the room temperature, carbogenated aCSF.
-
Slowly add the weighed this compound powder to the aCSF while gently vortexing or swirling.
-
Once the powder is fully dissolved, add this concentrated solution to the rest of your experimental aCSF to reach the final desired concentration.
-
Ensure the final solution is clear and free of any precipitates before use.
Visualizations
Caption: Mechanism of this compound at a GABAergic Synapse.
References
- 1. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 3. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. aCSF Supplier | For electrophysiology Hello Bio [hellobio.com]
- 10. Preparation of Holding ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 11. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
Degradation and stability of Bicuculline methiodide solutions over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Bicuculline (B1666979) Methiodide solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bicuculline Methiodide and how does it differ from Bicuculline?
A1: this compound is the methiodide salt of (+)-bicuculline, a classic competitive antagonist of the GABA-A receptor.[1] This modification makes it significantly more soluble in water and more stable in solution compared to its parent compound, bicuculline.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent may depend on the specific requirements of your experiment and the desired stock solution concentration.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For optimal stability, it is recommended to prepare solutions fresh on the day of use. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. The solid form of this compound should be stored at room temperature.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive. It is advisable to store both the solid compound and its solutions protected from light to prevent potential photodegradation.
Q5: What is the primary degradation pathway for this compound?
A5: The primary degradation pathway for the parent compound, bicuculline, is the hydrolysis of the lactone ring, particularly at physiological or alkaline pH, which results in the formation of the less active hydroxy acid, bicucine. Bicuculline is more stable in acidic conditions. While this compound is more stable, it is presumed to follow a similar hydrolysis pattern, albeit at a slower rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent antagonist activity in experiments. | Degradation of this compound in the working solution. | Prepare fresh solutions for each experiment. Ensure the pH of the stock and final working solution is not alkaline. If using physiological buffers, minimize the time the compound is in the solution before use. |
| Inaccurate initial concentration of the stock solution. | Verify the correct molecular weight from the certificate of analysis for your specific batch, as it may vary due to hydration.[1] Recalculate the required mass for your desired concentration. | |
| Photodegradation from exposure to light. | Protect stock and working solutions from light by using amber vials or wrapping containers in foil. | |
| Precipitation observed in the solution upon thawing. | Solution has exceeded its storage stability. | Discard the solution and prepare a fresh stock. |
| The concentration exceeds the solubility limit at lower temperatures. | Ensure the solution is fully equilibrated to room temperature and vortexed to ensure it is precipitate-free before use. If precipitation persists, consider preparing a fresh, less concentrated stock solution. | |
| Variability in results between different experimental days. | Inconsistent solution preparation or storage. | Standardize your protocol for solution preparation, including solvent, concentration, and mixing. Always aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Use of aged solutions. | Adhere to the recommended storage times and conditions. It is best practice to use solutions on the same day they are prepared. |
Quantitative Data Summary
The following tables summarize key quantitative information for the preparation and storage of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 20 | 10.19 |
| DMSO | 50 | 25.46 |
Data is based on a molecular weight of 509.3 g/mol . This may vary slightly between batches.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Maximum Duration | Key Considerations |
| Room Temperature | Not Recommended (Use immediately) | Prone to degradation, especially at physiological pH. |
| 4°C | Short-term (Hours) | For temporary storage during an experiment. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Determine Required Concentration: Decide on the desired concentration for your stock solution (e.g., 20 mM).
-
Calculate Mass: Using the batch-specific molecular weight from the Certificate of Analysis, calculate the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Dissolution:
-
For an aqueous solution, add the calculated mass of this compound to a sterile conical tube.
-
Add the appropriate volume of sterile, purified water.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
For immediate use, proceed with dilutions to your working concentration.
-
For storage, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store at -20°C or -80°C as per the recommendations in Table 2.
-
Protocol for a Stability-Indicating HPLC Method (General Approach)
This protocol outlines a general approach for a stability-indicating HPLC method to assess the degradation of this compound. Method optimization will be required.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation: A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A gradient elution may be necessary to separate degradation products from the parent peak.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation (Forced Degradation Study):
-
Acid Hydrolysis: Incubate a solution of this compound in a weak acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution in a weak base (e.g., 0.1 N NaOH) under similar conditions.
-
Oxidative Degradation: Treat a solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Photodegradation: Expose a solution to a UV light source.
-
Thermal Degradation: Heat a solid sample or solution at an elevated temperature.
-
-
Chromatographic Analysis:
-
Inject the standard and degraded samples into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., determined by UV scan, likely around 290-330 nm for the bicuculline chromophore).
-
-
Data Analysis:
-
Identify the peak for intact this compound based on the retention time of the standard.
-
Observe any new peaks in the chromatograms of the degraded samples, which represent degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to the standard or an unstressed control.
-
Visualizations
Caption: Presumed primary degradation pathway of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
Unexpected excitatory effects of Bicuculline methiodide.
Technical Support Center: Bicuculline (B1666979) Methiodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected excitatory effects of Bicuculline methiodide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary and expected mechanism of action of this compound?
This compound is a classic competitive antagonist of the ionotropic GABA-A receptor.[1][2] Its primary role in experiments is to block GABA-A receptor-mediated inhibition, thereby disinhibiting neurons and isolating or enhancing excitatory glutamatergic neurotransmission.[1] This action is why it's widely used to induce epileptiform activity in in-vitro models, particularly in brain slices of the hippocampus or cortex.[1]
Q2: I'm observing neuronal excitation after applying this compound, which is the opposite of what I expected. What could be the cause?
Unexpected excitatory effects of this compound can arise from several factors, primarily off-target effects and the developmental stage of the tissue being studied. The most commonly reported off-target effect is the blockade of small-conductance calcium-activated potassium (SK) channels.[3][4] This blockade reduces the afterhyperpolarization (AHP) that follows an action potential, leading to increased neuronal excitability and burst firing.[3][4][5] Additionally, in the developing nervous system, GABA itself can be excitatory, and blocking this excitation with bicuculline can have complex network effects.[6][7]
Q3: At what concentrations are the off-target effects of this compound on SK channels observed?
The blockade of SK channels by this compound occurs at concentrations typically used to block GABA-A receptors.[3][4] For example, concentrations in the range of 5-60 µM have been shown to enhance low-threshold calcium spike bursts in thalamic reticular nucleus neurons by blocking SK channels.[4] Another study reported that 30 µM this compound potentiated NMDA-dependent burst firing in dopamine (B1211576) neurons through an apamin-like effect on SK channels.[5]
Q4: Are there any alternatives to this compound that are less likely to have these excitatory off-target effects?
Yes, for experiments where the off-target effects of this compound are a concern, researchers can consider using other GABA-A receptor antagonists. Picrotoxin (B1677862) and gabazine (B1674388) (SR-95531) are commonly used alternatives.[4][8] However, it is important to note that every antagonist has a unique pharmacological profile, and their suitability should be validated for the specific experimental context. For instance, picrotoxin is a non-competitive channel blocker, which differs from the competitive antagonism of bicuculline.
Q5: Could the excitatory effect be related to the developmental stage of my experimental model?
Absolutely. In the neonatal brain, particularly in regions like the hippocampus, GABAergic neurotransmission is depolarizing and excitatory.[6][7] This is due to a higher intracellular chloride concentration in immature neurons. In such cases, applying this compound will block this GABAergic excitation. While this is an antagonist effect, it can lead to paradoxical network outcomes. For instance, in some models of developmental epilepsy, bicuculline can paradoxically reduce seizure-like activity by blocking excitatory GABAergic inputs.[7]
Troubleshooting Guide
Problem: Application of this compound leads to unexpected neuronal hyperexcitability, such as increased burst firing or potentiation of excitatory postsynaptic potentials (EPSPs), beyond simple disinhibition.
| Possible Cause | Troubleshooting Steps | Rationale |
| Off-target blockade of SK channels | 1. Verify the concentration: Are you using the lowest effective concentration to block GABA-A receptors? Try a dose-response curve. 2. Use an alternative antagonist: Replace this compound with picrotoxin or gabazine (SR-95531) and observe if the unexpected excitatory effect persists.[4] 3. Pharmacological confirmation: If possible, use a specific SK channel blocker like apamin (B550111) to see if it mimics the effect of this compound in your preparation.[4][5] | SK channel blockade by this compound reduces the afterhyperpolarization, increasing neuronal firing.[3][4][5] Using a more specific GABA-A antagonist or mimicking the effect with an SK channel blocker can help confirm this off-target effect. |
| Developmental excitatory GABA | 1. Check the age of the animal/culture: This is most common in neonatal tissues (e.g., postnatal days 0-7 in rats).[6][7] 2. Measure the GABA reversal potential (EGABA): Perform whole-cell recordings and determine if EGABA is depolarizing relative to the resting membrane potential. | In immature neurons, a high intracellular chloride concentration makes the GABA-A response depolarizing and excitatory.[9] Bicuculline will block this excitation, leading to network effects that may be misinterpreted. |
| Network disinhibition effects | 1. Isolate synaptic components: Use glutamate (B1630785) receptor antagonists (e.g., CNQX, APV) to determine if the observed excitation is due to enhanced glutamatergic transmission following disinhibition.[6][10] 2. Record from different cell types: Bicuculline could be disinhibiting an excitatory neuron that then drives the cell you are recording from. | Bicuculline's primary function is to block inhibition. This can lead to a significant potentiation of excitatory network activity, which might be stronger than anticipated.[8][10] |
Quantitative Data Summary
The following table summarizes key concentrations and quantitative findings related to the effects of this compound from various studies.
| Parameter | Value | Context | Reference |
| IC50 for GABA-A Receptors | 2 µM (±0.1) | At 40 µM GABA | [1] |
| Concentration for SK Channel Blockade | 5 - 60 µM | Enhancement of low-threshold calcium spike burst in thalamic reticular nucleus neurons. | [4] |
| Concentration for Potentiating Burst Firing | 30 µM | Potentiates NMDA-dependent burst firing in dopamine neurons via SK channel blockade. | [5] |
| Concentration for Enhancing Calcium Response | 20 µM | Significantly enhanced stimulus-dependent rise in intracellular calcium in CA1 hippocampal neurons. | [10] |
| Concentration for Enhancing Late IPSPs | 1 µM | Enhanced late (GABA-B receptor-mediated) paired-pulse inhibition in rat hippocampal slices. | [11] |
Experimental Protocols
Protocol 1: Testing for Off-Target Effects of this compound on Afterhyperpolarization (AHP)
This protocol is designed to determine if this compound is affecting neuronal excitability by blocking SK channels, which contribute to the AHP.
-
Preparation: Prepare acute brain slices (e.g., hippocampus or thalamus) from rodents according to standard laboratory procedures.
-
Recording Setup:
-
Use a whole-cell patch-clamp setup to record from a neuron of interest.
-
Use a current-clamp configuration.
-
The internal solution should contain a potassium-based electrolyte (e.g., K-gluconate).
-
-
AHP Elicitation:
-
Inject a depolarizing current step (e.g., 100-500 ms) to elicit a train of action potentials.
-
Observe the afterhyperpolarization (AHP) following the cessation of the current step.
-
Record baseline AHP amplitude and duration.
-
-
Application of this compound:
-
Bath-apply this compound at the concentration used in your experiments (e.g., 10-30 µM).
-
After a stable baseline is achieved in the presence of the drug, repeat the AHP elicitation protocol.
-
Measure the AHP amplitude and duration and compare it to the baseline. A significant reduction suggests SK channel blockade.
-
-
Positive Control (Optional):
-
After washing out the this compound, apply a known SK channel blocker, such as apamin (e.g., 100 nM).
-
Repeat the AHP elicitation protocol. If apamin mimics the effect of this compound, it provides strong evidence for off-target effects on SK channels.
-
Visualizations
Caption: Expected mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected excitatory effects.
Caption: Off-target signaling pathway of this compound.
References
- 1. Bicuculline - Wikipedia [en.wikipedia.org]
- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicuculline block of small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound potentiates NMDA-dependent burst firing in rat dopamine neurons by blocking apamin-sensitive Ca2+-activated K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Effects of the GABA(A) receptor antagonists bicuculline and gabazine on stimulus-induced sharp wave-ripple complexes in adult rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA - Wikipedia [en.wikipedia.org]
- 10. Bicuculline increases the intracellular calcium response of CA1 hippocampal neurons to synaptic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bicuculline enhances the late GABAB receptor-mediated paired-pulse inhibition observed in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Bicuculline methiodide in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Bicuculline (B1666979) Methiodide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bicuculline Methiodide and why is it used?
This compound is a quaternary salt of the classic GABA-A receptor antagonist, bicuculline.[1] It is widely used in neuroscience research to block GABA-A receptor-mediated inhibitory neurotransmission. This blockade allows for the isolation and study of excitatory postsynaptic currents (EPSCs).[2] Compared to its parent compound, bicuculline, the methiodide form offers significantly higher water solubility and stability in physiological solutions, making it easier to use in experiments.[1][3]
Q2: What are the primary off-target effects of this compound?
The most well-documented off-target effect of this compound is the blockade of small-conductance calcium-activated potassium (SK) channels.[3][4] This can lead to an enhancement of low-threshold calcium spikes and increased cell excitability, independent of its action on GABA-A receptors.[5] At higher concentrations, it may also show activity at nicotinic acetylcholine (B1216132) receptors and acetylcholinesterase.[2]
Q3: What is the difference between this compound and Bicuculline freebase?
This compound is a salt form that is more water-soluble and stable at physiological pH than the freebase form.[1][4] The freebase form is prone to hydrolysis and is extremely unstable at physiological pH. However, some studies suggest that the freebase form may be more specific for GABA-A receptors and less likely to cause the off-target effects on SK channels observed with the methiodide salt.[5]
Q4: How should I prepare and store this compound solutions?
This compound is soluble in water (up to 20 mM) and DMSO (up to 50 mM).[4] It is recommended to prepare solutions fresh on the day of the experiment.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] This compound is light-sensitive, so both the solid material and solutions should be protected from light.[2]
Q5: At what concentration should I use this compound?
The optimal concentration of this compound can vary depending on the species and experimental preparation. For example, to induce long-term potentiation (LTP) in the dentate gyrus, an optimal concentration of 5 µM was found for C57Bl/6 mice, while 10 µM was required for Sprague-Dawley rats.[6][7] It is crucial to perform a concentration-response curve to determine the lowest effective concentration that blocks GABA-A receptors without inducing significant off-target effects in your specific system.
Troubleshooting Guide
Problem 1: I am observing unexpected neuronal hyperexcitability that doesn't seem to be solely due to GABA-A receptor blockade.
-
Possible Cause: This could be an off-target effect due to the blockade of SK channels by this compound, which enhances low-threshold calcium spikes.[5]
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a concentration-response experiment to find the minimal concentration of this compound required to block GABA-A responses in your preparation.
-
Use a More Specific Antagonist: As a control, repeat the experiment using a more specific GABA-A receptor antagonist, such as gabazine (B1674388) (SR-95531), which has a different structure and is not known to have the same off-target effects on SK channels.
-
Use the Freebase Form: Consider using bicuculline freebase, as it has been reported to be more specific for GABA-A receptors and may not affect SK channels to the same extent as the methiodide form.[5] Note that the freebase is less soluble and stable.
-
Pharmacological Controls: In the presence of this compound, apply a specific SK channel opener to see if it reverses the unexpected hyperexcitability.
-
Problem 2: My results are inconsistent across experiments.
-
Possible Cause: Inconsistent results could be due to the degradation of the this compound solution.
-
Troubleshooting Steps:
-
Fresh Solution Preparation: Always prepare fresh solutions of this compound for each experiment.
-
Proper Storage: If you must store solutions, ensure they are aliquoted and stored at -20°C for no longer than one month.[2] Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect the solid compound and solutions from light at all times.[2]
-
Problem 3: I am not seeing complete blockade of inhibitory postsynaptic currents (IPSCs).
-
Possible Cause: The concentration of this compound may be too low for your specific preparation.
-
Troubleshooting Steps:
-
Increase Concentration Systematically: Gradually increase the concentration of this compound while monitoring the extent of IPSC blockade.
-
Confirm GABAergic Nature of IPSCs: Ensure that the currents you are trying to block are indeed mediated by GABA-A receptors. You can do this by observing their reversal potential.
-
Check for Extrasynaptic Receptors: Extrasynaptic GABA-A receptors may have different pharmacological properties and may require higher concentrations of antagonists for complete blockade.[8]
-
Quantitative Data Summary
| Parameter | This compound | Gabazine (SR-95531) | Picrotoxin (B1677862) |
| Primary Target | Competitive GABA-A Receptor Antagonist | Competitive GABA-A Receptor Antagonist | Non-competitive GABA-A Receptor Antagonist (pore blocker) |
| Known Off-Target Effects | SK channels, Nicotinic Acetylcholine Receptors, Acetylcholinesterase | Fewer reported off-target effects | Glycine receptors, 5-HT3 receptors |
| Optimal Concentration (LTP in Dentate Gyrus) | 5 µM (C57Bl/6 mice), 10 µM (Sprague-Dawley rats)[6][7] | Varies by preparation | Varies by preparation |
| Solubility | Water (20 mM), DMSO (50 mM)[4] | Varies by salt form | Varies |
| Stability | More stable than freebase[1] | Generally stable | Generally stable |
Experimental Protocols & Workflows
Protocol 1: Determining the Optimal Concentration of this compound
-
Prepare a series of dilutions of this compound (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM).
-
Establish a stable baseline recording of spontaneous or evoked inhibitory postsynaptic currents (IPSCs) in your preparation.
-
Perfuse the lowest concentration of this compound and record the response until it reaches a steady state.
-
Wash out the drug and allow the IPSCs to recover to baseline.
-
Repeat steps 3 and 4 for each concentration in ascending order.
-
Plot the percentage of IPSC inhibition as a function of the this compound concentration to determine the EC50.
-
Select the lowest concentration that provides sufficient blockade for your experimental needs.
Protocol 2: Control Experiment to Test for Off-Target SK Channel Blockade
-
Establish a baseline recording of neuronal activity in your preparation.
-
Apply the concentration of this compound that you intend to use in your experiments.
-
Observe for any changes in neuronal excitability, such as an increase in spontaneous firing or the appearance of afterdepolarizations.
-
In the continued presence of this compound, co-apply a known SK channel opener (e.g., NS309).
-
If the observed hyperexcitability is reversed or reduced by the SK channel opener, it suggests an off-target effect of this compound.
-
As a further control, repeat the experiment using gabazine instead of this compound and observe if the same hyperexcitability occurs.
Visualizations
Caption: GABA-A receptor signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for unexpected hyperexcitability.
References
- 1. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist actions of this compound and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bicuculline Methiodide Concentration for In Vivo GABA-A Receptor Antagonism Without Seizures
Welcome to the technical support center for the in vivo application of Bicuculline (B1666979) Methiodide (BMI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing BMI concentrations to effectively antagonize GABA-A receptors while avoiding seizure induction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bicuculline Methiodide?
A1: this compound is a quaternary salt of bicuculline, a potent and competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] By blocking the GABA-A receptor, it prevents the influx of chloride ions into neurons, thereby inhibiting GABAergic neurotransmission, which is the primary inhibitory pathway in the central nervous system.[4]
Q2: Why is it crucial to optimize the concentration of this compound in vivo?
A2: While BMI is an effective tool for studying GABAergic systems, its administration can lead to dose-dependent hyperexcitability of neural circuits, potentially inducing seizures.[3][5] Optimizing the concentration is therefore critical to achieve the desired level of GABA-A receptor antagonism for your specific research question without the confounding effects of seizure activity.
Q3: What are the common routes of administration for this compound in vivo?
A3: Common routes of administration in animal models include:
-
Systemic administration: Intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injections.[5][6][7]
-
Direct central administration: Intracerebroventricular (i.c.v.), intracisternal (i.c.), and microinjection into specific brain regions.[8][9][10]
Q4: Does this compound cross the blood-brain barrier (BBB)?
A4: this compound, being a quaternary ammonium (B1175870) salt, has low lipid solubility and is generally considered to cross the blood-brain barrier poorly in adult animals with an intact BBB.[5][11] However, some studies suggest that at higher systemic doses, it can penetrate the BBB, especially in younger animals where the BBB is not fully developed.[6] For targeted central effects without systemic administration, direct injection into the brain or cerebrospinal fluid is often preferred.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Seizures observed at intended sub-threshold dose. | - Animal's age and strain sensitivity.- Incorrect dose calculation or preparation.- Synergistic effects with other administered compounds. | - Perform a dose-response curve for your specific animal model and age group.- Double-check all calculations and ensure proper solubilization of BMI.- Review all co-administered substances for potential interactions. |
| No observable effect at the calculated effective dose. | - Poor absorption (for i.p. or s.c. routes).- Incorrect injection site (for direct brain administration).- Degradation of the compound. | - Consider a more direct route of administration (e.g., i.v. or i.c.v.).- Verify stereotaxic coordinates and injection technique.- Prepare fresh solutions of BMI for each experiment. Bicuculline solutions can be unstable.[3] |
| High variability in experimental results. | - Inconsistent injection volumes or rates.- Differences in animal handling and stress levels.- Circadian rhythm effects. | - Use precise infusion pumps for controlled delivery.- Standardize handling procedures and allow for adequate acclimatization.- Conduct experiments at the same time of day to minimize variability. |
Quantitative Data Summary
The following tables summarize effective and seizure-inducing concentrations of this compound across different administration routes and animal models.
Table 1: Systemic Administration of this compound
| Animal Model | Route | Dose | Observed Effect | Reference |
| Immature Rats (7-12 days old) | i.p. | 2 mg/kg | Minimal seizures | [6] |
| Immature Rats (7-12 days old) | i.p. | 20 mg/kg | Generalized seizures common | [6] |
| Adult Rats | i.p. | 20 mg/kg | Minimal seizures, no generalized seizures | [6] |
| Mice | s.c. | 2.2 mg/kg (CD50) | Clonic seizures | [10] |
| Mice | s.c. | 2.4 mg/kg (CD50) | Tonic seizures | [10] |
| Rats | i.v. | 0.5 mg/kg | Convulsions | [7] |
Table 2: Central Administration of this compound
| Animal Model | Route | Dose | Observed Effect | Reference |
| Rats | Microinjection (Inferior Colliculus) | 1.8 ng / 6 min | No seizures | [8] |
| Rats | Microinjection (Inferior Colliculus) | 6.0 ng / 6 min | Running seizures, clonus, tonus | [8] |
| Rats | Microinjection (Substantia Nigra) | 180 ng / 6 min | No effect | [8] |
| Rats | Microinjection (Substantia Nigra) | 600 ng / 6 min | Clonus and tonus | [8] |
| Mice | i.c.v. | 0.183 nmol (CD50) | Clonic convulsions | [10] |
| Mice | i.c. | 5 ng/mouse (ED50) | Analgesia (subconvulsive) | [9] |
| Rats | i.c.v. | 7.5 nmoles | Increased population spike amplitude | [12] |
| Rats | i.c.v. | 30 nmoles | Spike bursts | [12] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Rats
-
Animal Model: Adult Male Wistar Rats (250-300g).
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline (0.9% NaCl). For a 2 mg/mL solution, dissolve 10 mg of BMI in 5 mL of saline. Ensure complete dissolution.
-
Dose Calculation: Calculate the required volume for each animal based on its body weight. For a dose of 2 mg/kg, a 250g rat would require 0.25 mL of the 2 mg/mL solution.
-
Injection Procedure:
-
Gently restrain the rat, exposing the abdomen.
-
Tilt the animal slightly head-down to move the abdominal organs forward.
-
Insert a 25-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the calculated volume.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal closely for at least 30 minutes for any signs of seizure activity (e.g., facial myoclonus, forelimb clonus, generalized convulsions).
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice
-
Animal Model: Adult Male C57BL/6 Mice (20-25g).
-
Surgical Preparation:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Secure the head in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target ventricle (e.g., lateral ventricle coordinates from a mouse brain atlas: AP -0.22 mm, ML ±1.0 mm, DV -2.5 mm from bregma).
-
-
Drug Preparation: Dissolve this compound in artificial cerebrospinal fluid (aCSF) to the desired concentration.
-
Injection Procedure:
-
Lower a Hamilton syringe with a 33-gauge needle to the target coordinates.
-
Infuse the desired volume (typically 1-2 µL) over a period of 1-2 minutes.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia. Monitor the animal for recovery and seizure activity.
Visualizations
GABA-A Receptor Antagonism by this compound
Caption: Signaling pathway of GABA-A receptor antagonism by this compound.
Experimental Workflow for Dose Optimization
Caption: A logical workflow for optimizing this compound concentration in vivo.
References
- 1. (+)-Bicuculline methiodide | GABA(A) receptor blocker | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 4. apexbt.com [apexbt.com]
- 5. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convulsant action of systemically administered glutamate and this compound in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infusion of this compound into the tectum: model specificity of pro- and anticonvulsant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Subconvulsive doses of intracisternal this compound, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitatory amino acid antagonists protect mice against seizures induced by bicuculline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Experimental Variability with Bicuculline Methiodide: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when using Bicuculline (B1666979) Methiodide.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Bicuculline Methiodide.
Question: Why am I observing inconsistent or weaker than expected antagonism of GABA-A receptors?
Answer: Several factors can contribute to this issue. Please consider the following:
-
Reagent Stability and Storage: this compound is light-sensitive.[1] Exposure to light can degrade the compound and reduce its potency. Ensure that the solid compound and any prepared solutions are stored protected from light. Stock solutions are best prepared fresh, but if storage is necessary, they should be kept at -20°C for up to one month.[1][2]
-
Solution Preparation: Ensure accurate preparation of your solutions. It is recommended to prepare and use solutions on the same day if possible.[1] If you observe any precipitate in your solution upon thawing, ensure it is fully dissolved before use.[1] Sonication may be recommended to aid dissolution in water and DMSO.[2]
-
pH of the Solution: The stability of bicuculline can be pH-dependent. While this compound is more stable than its free base form, significant deviations from physiological pH could potentially affect its structure and function over time.
-
Off-Target Effects: At higher concentrations, bicuculline and its salts can have off-target effects, including the blockade of small-conductance calcium-activated potassium (SK) channels.[1][3] This could indirectly affect neuronal excitability and mask the specific effects of GABA-A receptor antagonism.
Question: My experimental results show high variability between batches of this compound. What could be the cause?
Answer: Batch-to-batch variability can be a significant issue. Here are some potential reasons and solutions:
-
Purity and Quality of the Compound: Ensure you are using a high-purity grade of this compound. The purity should be confirmed by the supplier's certificate of analysis.
-
Hydration State: The molecular weight of this compound can vary between batches due to differences in hydration.[4] This will affect the actual concentration of your prepared solutions. Always refer to the batch-specific molecular weight provided on the certificate of analysis when calculating the amount of solvent needed for your stock solutions.[4]
Question: I am observing unexpected excitatory effects or changes in neuronal firing patterns that are not consistent with simple GABA-A receptor blockade. Why is this happening?
Answer: This could be due to the known off-target effects of this compound.
-
Blockade of SK Channels: this compound can block apamin-sensitive Ca2+-activated K+ currents, which can lead to potentiation of NMDA-dependent burst firing in neurons.[2] This effect is separate from its action on GABA-A receptors and can contribute to increased neuronal excitability.
-
Other Off-Target Activities: Bicuculline and its salts have also been reported to have activity at nicotinic acetylcholine (B1216132) receptors and acetylcholinesterase.[1] Depending on your experimental model, these activities could contribute to the observed effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the GABA-A receptor.[1] It binds to the same site as the endogenous ligand GABA, thereby preventing the opening of the chloride ion channel and inhibiting GABAergic neurotransmission.[1] It can also act as a negative allosteric inhibitor of channel opening.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare fresh solutions for each experiment.[1] If you need to store stock solutions, they can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[1][2] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[1]
Q3: What are the recommended working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the experimental preparation and the desired effect.
-
For complete blockade of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), concentrations of 100 µM or higher are commonly used.[1]
-
In some studies, concentrations as low as 10 µM have been shown to be effective in transforming evoked synaptic responses into paroxysmal depolarizations in hippocampal slices.[5]
-
For inducing long-term potentiation (LTP) in the dentate gyrus, optimal concentrations have been found to be around 5 µM in mice and 10 µM in rats.[6]
Q4: Is this compound light sensitive?
A4: Yes, Bicuculline and its salts are light-sensitive.[1][7] Exposure to light can lead to degradation of the compound. Therefore, it is crucial to store the solid compound and all solutions in the dark.[1]
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 for GABA-A Receptor Inhibition | ~500 µM | Chick cerebellar synaptic membranes | [8] |
| 3.3 µM (in the presence of 30 µM GABA) | Recombinant GABA-A receptors | [9] | |
| 2 µM (for Bicuculline free base) | GABA-A receptors | [7][10] | |
| Effective Concentration for Complete IPSC Blockade | ≥ 100 µM | Mouse prelimbic cortex neurons | [1] |
| Effective Concentration for Inducing Epileptiform Activity | 10 µM | Rat hippocampal slices (CA3) | [5] |
| Optimal Concentration for LTP Induction (Dentate Gyrus) | 5 µM | C57Bl/6 mice | [6] |
| 10 µM | Sprague-Dawley rats | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the Batch-Specific Molecular Weight: Refer to the Certificate of Analysis for the exact molecular weight of your batch of this compound.[4]
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a light-protected environment.
-
Dissolve in Solvent: Dissolve the powder in an appropriate solvent. This compound is soluble in water (up to 20 mM) and DMSO (up to 50 mM).[3] For a 10 mM stock solution in water, dissolve 5.093 mg of this compound (assuming a molecular weight of 509.3 g/mol ) in 1 mL of sterile, purified water. Sonication may be used to aid dissolution.[2]
-
Storage: If not for immediate use, aliquot the stock solution into light-protected tubes and store at -20°C for up to one month or -80°C for longer-term storage (up to 6 months).[1][2][10] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Whole-Cell Patch-Clamp Recording to Measure IPSCs
This protocol is adapted from a method used for recording from layer V neurons in the mouse prelimbic cortex.[1]
-
Slice Preparation: Prepare acute brain slices containing the region of interest according to standard laboratory procedures.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an appropriate internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron in the target region.
-
To isolate inhibitory postsynaptic currents (IPSCs), hold the neuron at a membrane potential of 0 mV.
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
Evoke IPSCs by delivering a single square pulse (e.g., 150 µs) every 10 seconds.
-
To confirm the recorded currents are GABAergic, measure the reversal potential by evoking IPSCs at a range of holding potentials.
-
-
This compound Application:
-
After establishing a stable baseline of evoked IPSCs, bath-apply this compound at the desired concentration (e.g., 10-100 µM).
-
Record the response for a sufficient duration (e.g., 5 minutes) to observe the full effect of the antagonist.
-
To measure the inhibition of spontaneous IPSCs, record for a period (e.g., 10 seconds) before and after the application of this compound.[1]
-
Visualizations
Caption: Competitive antagonism of the GABA-A receptor by this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. Differential bicuculline-induced epileptogenesis in rat neonatal, juvenile and adult CA3 pyramidal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Bicuculline - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. sophion.com [sophion.com]
- 10. medchemexpress.com [medchemexpress.com]
Potential for light-induced degradation of Bicuculline methiodide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for light-induced degradation of Bicuculline (B1666979) methiodide. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: Is Bicuculline methiodide sensitive to light and what are the immediate handling precautions I should take?
A: Yes, this compound is a light-sensitive compound.[1] Exposure to light can compromise its performance and stability.[1] To mitigate potential degradation, it is critical to implement the following precautions:
-
Storage: Store the solid, room-temperature compound in the dark.[1]
-
Solution Preparation: Prepare solutions on the day of use if possible.[1] When preparing and handling solutions, work in a dimly lit area or use amber-colored vials and tubes to minimize light exposure.[2][3]
-
Protection: Protect all solutions from light by wrapping containers in aluminum foil or using opaque storage boxes.[1][4]
Q2: My experiment using this compound is yielding inconsistent or weaker-than-expected results. How can I troubleshoot this?
A: Inconsistent results, such as a reduced blockade of GABA-A receptors, can be a primary indicator of compound degradation. Light exposure is a common cause. Use the following decision tree to troubleshoot potential issues with your this compound stock and experimental setup.
Caption: Troubleshooting workflow for this compound.
Q3: What are the specific consequences of using light-degraded this compound in an experiment?
A: this compound functions as a competitive GABA-A receptor antagonist.[1][5] Its primary role is to block the binding of the neurotransmitter GABA, thereby inhibiting the receptor's function.[1] Light-induced degradation can alter the molecular structure of the compound, which may lead to:
-
Loss of Potency: The primary consequence is a reduction or complete loss of its ability to antagonize the GABA-A receptor. This would result in a failure to observe the expected physiological or cellular effects, such as the blockade of inhibitory postsynaptic currents (IPSCs).[1]
-
Formation of Impurities: Photodegradation can create unknown byproducts.[2][6] These new compounds could have off-target effects or introduce confounding variables into your experimental system.
Q4: How does this compound's mechanism of action relate to its function in neuroscience research?
A: this compound is a crucial tool for isolating and studying excitatory neurotransmission. By blocking the primary inhibitory system (GABAergic), researchers can more clearly observe the effects of excitatory systems, such as those mediated by glutamate (B1630785).[1] It is widely used to isolate glutamate receptor-mediated excitatory postsynaptic currents (EPSCs).[1]
References
- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. researchgate.net [researchgate.net]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Non-Specific Blockade of Calcium-Activated Potassium Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the non-specific blockade of calcium-activated potassium (KCa) channels.
Frequently Asked Questions (FAQs)
Q1: What are the main subfamilies of KCa channels and their key characteristics?
A1: Calcium-activated potassium (KCa) channels are categorized into three main subfamilies based on their single-channel conductance:
-
Big Potassium (BK) Channels (KCa1.1): Characterized by a large conductance (200–300 pS), these channels are activated by both intracellular calcium (Ca²⁺) and membrane depolarization.[1][2]
-
Intermediate Potassium (IK) Channels (KCa3.1): These channels have an intermediate conductance (30–40 pS) and are activated by intracellular Ca²⁺ but are voltage-insensitive.[1][2]
-
Small Potassium (SK) Channels (KCa2.x): With a small conductance (4–14 pS), SK channels are also activated by intracellular Ca²⁺ and are voltage-insensitive.[1][2] This subfamily includes three members: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[3]
Q2: I am observing unexpected effects in my experiment after applying a KCa channel blocker. What could be the cause?
A2: Unexpected effects often arise from the non-specific blockade of other ion channels or cellular targets. Many commonly used KCa channel blockers exhibit off-target effects, especially at higher concentrations. For example, while TRAM-34 is a potent KCa3.1 blocker, at higher concentrations it may affect other channels.[4] Similarly, paxilline, a BK channel blocker, can also inhibit sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) at micromolar concentrations. It is crucial to consult the selectivity profile of the blocker and use the lowest effective concentration to minimize off-target effects.
Q3: How can I determine if the blocker I am using is specific to the KCa channel subtype I am studying?
A3: Assessing blocker specificity is a critical step in ensuring reliable experimental outcomes. Two primary methods for this are:
-
Electrophysiology (Patch-Clamp): This "gold standard" technique allows for the direct measurement of ion channel currents.[5] By applying the blocker and observing the effect on currents from different KCa channel subtypes (and other relevant ion channels) expressed in a heterologous system (e.g., HEK293 cells), you can determine its selectivity profile and IC50 values.
-
Radioligand Binding Assays: These assays measure the affinity of a blocker for a specific channel by competing with a radiolabeled ligand that is known to bind to the channel.[6] This method provides quantitative data on the blocker's binding affinity (Ki) to different channel subtypes.
Troubleshooting Guides
Issue 1: Inconsistent or No Blockade of KCa Channels
| Possible Cause | Troubleshooting Step |
| Incorrect Blocker Concentration | Verify the IC50 value of the blocker for your specific KCa channel subtype and experimental conditions. Prepare fresh dilutions of the blocker for each experiment. |
| Degradation of the Blocker | Check the storage conditions and shelf-life of your blocker. Some peptide toxins are sensitive to degradation. Prepare fresh stock solutions and aliquot for single use. |
| Presence of Modulatory Subunits | The presence of auxiliary β or γ subunits can alter the pharmacology of KCa channels.[1] For example, the β4 subunit can confer resistance to iberiotoxin (B31492) in BK channels.[1] Verify the subunit composition of the channels in your experimental system. |
| Experimental Conditions | Factors such as pH, ionic concentrations, and temperature can influence blocker potency. Ensure your experimental conditions are consistent and optimal for the blocker's activity. |
Issue 2: Observed Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Blocker Concentration | Use the lowest concentration of the blocker that effectively inhibits the target KCa channel. Perform a dose-response curve to determine the optimal concentration. |
| Non-Specific Binding | Some blockers are hydrophobic and may partition into the cell membrane, leading to non-specific effects.[7] Consider using a structurally different blocker that targets the same channel. |
| Blockade of Other Ion Channels | Consult the literature for the known selectivity profile of your blocker. Test the effect of the blocker on other relevant ion channels present in your preparation using electrophysiology. |
Quantitative Data on Blocker Specificity
The following tables summarize the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) values for commonly used KCa channel blockers. Note that these values can vary depending on the experimental conditions and expression system.
Table 1: Selectivity of Peptide Toxin Blockers
| Blocker | Target Channel | IC50 / Ki | Off-Target Channels (with IC50 / Ki) |
| Apamin | KCa2.2 | 87.7 pM[8] | KCa2.1 (4.1 nM), KCa2.3 (2.3 nM)[8] |
| KCa2.1 | 0.7 - 12 nM[9] | KCa2.2 (0.03 - 0.14 nM), KCa2.3 (0.6 - 4.0 nM)[9] | |
| KCa2.3 | 0.63 - 19 nM[3] | KCa2.2 (27 - 140 pM)[3] | |
| Iberiotoxin | KCa1.1 (BK) | Selective blocker[10] | Generally highly selective for BK channels.[11] |
| Charybdotoxin (B568394) | KCa1.1 (BK) | ~5.6 nM (on Kv1.2)[12] | Also blocks some voltage-gated potassium (Kv) channels.[12][13][14] |
Table 2: Selectivity of Small Molecule Blockers
| Blocker | Target Channel | IC50 / Kd | Off-Target Channels (with IC50 / Kd) |
| TRAM-34 | KCa3.1 (IK) | 20 nM[4][15][16] | >200-fold selective over Kv, BK, SK, Na⁺, and Cl⁻ channels.[16] |
| Paxilline | KCa1.1 (BK) | Ki = 1.9 nM | Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) (IC50 = 5 - 50 μM). |
| Senicapoc (ICA-17043) | KCa3.1 (IK) | 11 nM[15] | Highly selective for KCa3.1.[15] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of KCa Currents
This protocol is a generalized procedure for recording KCa channel currents from cultured cells.
Materials:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ – 5% CO₂.[17]
-
Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES.[17] Adjust free Ca²⁺ to the desired concentration with EGTA.
-
Patch pipettes (3-7 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells onto coverslips a few days prior to recording.[5]
-
Pipette Filling: Fill a patch pipette with the internal solution.[5]
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical access to the cell's interior.[5][18]
-
Data Recording:
-
Voltage-Clamp Mode: Hold the cell at a specific membrane potential (e.g., -80 mV) and apply voltage steps to elicit KCa currents.
-
Current-Clamp Mode: Inject current to study changes in membrane potential, such as the afterhyperpolarization following an action potential.[5]
-
-
Blocker Application: Perfuse the external solution containing the KCa channel blocker at the desired concentration and record the change in current.
Protocol 2: Radioligand Binding Assay for KCa Channels
This protocol describes a general procedure for a competitive radioligand binding assay.
Materials:
-
Cell membranes or intact cells expressing the KCa channel of interest.
-
Radiolabeled ligand (e.g., ¹²⁵I-apamin for KCa2 channels).
-
Unlabeled blocker compound.
-
Binding buffer.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane/Cell Preparation: Prepare cell membranes by homogenization and centrifugation or use intact cells seeded in multi-well plates.[19][20]
-
Incubation: Incubate the membranes or cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled blocker compound.[6]
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at a specific temperature).[19]
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[6]
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled blocker to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key concepts.
References
- 1. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Block of KCa2 Channels by Apamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 9. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iberiotoxin | Potassium Channel Blockers | Tocris Bioscience [tocris.com]
- 11. Differential Regulation of Action Potential Shape and Burst-Frequency Firing by BK and Kv2 Channels in Substantia Nigra Dopaminergic Neurons | Journal of Neuroscience [jneurosci.org]
- 12. Effects of charybdotoxin on K+ channel (KV1.2) deactivation and inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bicuculline Methiodide and Gabazine (SR 95531) for GABA-A Receptor Antagonism
For researchers in neuroscience and drug development, the selection of an appropriate antagonist for the γ-aminobutyric acid type A (GABA-A) receptor is a critical experimental decision. Both Bicuculline methiodide and Gabazine (SR 95531) are widely used for this purpose. This guide provides a detailed comparison of their pharmacological properties, supported by experimental data, to aid in the selection of the most suitable compound for specific research applications.
Mechanism of Action
Both this compound and Gabazine are competitive antagonists of the GABA-A receptor.[1][2] They act by binding to the GABA recognition site on the receptor-channel complex, thereby preventing the binding of the endogenous agonist GABA and inhibiting the opening of the associated chloride ion channel.[3][4] This blockade of chloride influx prevents the hyperpolarization of the neuron, thus inhibiting GABA-mediated synaptic inhibition.[3] While both are considered competitive antagonists, they have also been described as allosteric inhibitors of channel opening.[4][5]
Potency and Efficacy
Experimental evidence consistently demonstrates that Gabazine is a more potent GABA-A receptor antagonist than this compound.
Table 1: Comparative Potency of this compound and Gabazine
| Compound | IC50 (vs 3 µM GABA) | Ki (displacement of [3H]-GABA) | Reference |
| Gabazine (SR 95531) | ~0.2 µM | 150 nM | [1] |
| This compound | Not specified in direct comparison | Not specified in direct comparison |
A study by Ueno et al. (1997) directly compared the inhibitory effects of both compounds on GABA-elicited currents in cultured cells expressing GABA-A receptors. The results showed that Gabazine blocked these currents with a significantly lower half-maximal inhibitory concentration (IC50) than Bicuculline.[4]
Specificity and Off-Target Effects
While both compounds are selective for the GABA-A receptor, they exhibit different profiles regarding their interactions with other cellular targets.
Table 2: Specificity and Known Off-Target Effects
| Compound | Primary Target | Known Off-Target Effects | Reference |
| This compound | GABA-A Receptor | - Small conductance calcium-activated potassium (SK) channels | [2] |
| Gabazine (SR 95531) | GABA-A Receptor | - Low affinity for glycine (B1666218) receptors | [6] |
This compound has been reported to have effects on calcium-activated potassium channels, which should be a consideration in experimental design. Gabazine, on the other hand, is generally considered more selective for the GABA-A receptor, although it may interact with glycine receptors at higher concentrations.[6]
A key difference lies in their interaction with GABA-A receptors activated by agents other than GABA. Gabazine shows little to no effect on currents induced by pentobarbitone, whereas Bicuculline can partially block them.[7][8] This suggests that Gabazine is more selective for the GABA binding site.
Physicochemical Properties
A practical advantage of this compound is its higher water solubility compared to its parent compound, bicuculline. This can simplify the preparation of stock solutions for in vitro experiments.
Experimental Protocols
The following is a generalized protocol for comparing the effects of this compound and Gabazine on GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology, based on methodologies described in the literature.[4][9]
Objective: To determine and compare the IC50 values of this compound and Gabazine for the inhibition of GABA-induced currents.
Materials:
-
Cells expressing the desired GABA-A receptor subunits (e.g., HEK293 cells or cultured neurons).
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
External solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).
-
GABA stock solution.
-
This compound stock solution (dissolved in water).
-
Gabazine (SR 95531) stock solution (dissolved in water or DMSO).[1][10]
Procedure:
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of GABA (e.g., 3 µM) via the perfusion system to elicit a stable baseline current.
-
Co-apply increasing concentrations of either this compound or Gabazine along with the GABA solution.
-
Record the peak amplitude of the inward current at each antagonist concentration.
-
Wash out the antagonist to ensure the reversibility of the block.
-
Repeat the procedure for a range of antagonist concentrations to generate a dose-response curve.
-
Fit the data to the Hill equation to determine the IC50 value for each compound.
Visualizations
Caption: GABA-A receptor signaling pathway and points of antagonism.
Caption: Workflow for comparing GABA-A receptor antagonists.
Conclusion
Both this compound and Gabazine (SR 95531) are effective competitive antagonists of the GABA-A receptor. The choice between them should be guided by the specific requirements of the experiment.
-
Gabazine (SR 95531) is the preferred choice when high potency and selectivity for the GABA binding site are paramount. Its limited off-target effects make it a cleaner tool for dissecting GABA-A receptor-mediated signaling.
-
This compound offers the advantage of better water solubility and can be a cost-effective alternative.[11] However, researchers must be mindful of its potential off-target effects on calcium-activated potassium channels and its ability to interact with GABA-A receptors activated by other agents.
Ultimately, a careful consideration of the experimental context, including the specific receptor subunits being studied and the potential for confounding off-target effects, will determine the most appropriate antagonist for achieving reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 3. Gabazine - Wikipedia [en.wikipedia.org]
- 4. jneurosci.org [jneurosci.org]
- 5. jneurosci.org [jneurosci.org]
- 6. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. SR 95531 hydrobromide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 9. hellobio.com [hellobio.com]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Bicuculline Methiodide vs. Bicuculline Free Base for GABAergic Research
For researchers in neuroscience and drug development, the choice of a GABA-A receptor antagonist is a critical decision that can significantly impact experimental outcomes. While both bicuculline (B1666979) methiodide and its free base form are potent antagonists, their distinct physicochemical properties offer unique advantages in different experimental settings. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal compound for their needs.
The primary advantages of bicuculline methiodide over bicuculline free base lie in its significantly enhanced water solubility and greater chemical stability, particularly in physiological solutions.[1][2][3] These attributes simplify solution preparation and improve the reliability of experimental results by ensuring a consistent and accurate concentration of the active antagonist over the course of an experiment.
Key Performance Differences: A Quantitative Overview
The following table summarizes the key quantitative differences between this compound and bicuculline free base.
| Property | This compound | Bicuculline Free Base | References |
| Water Solubility | Soluble to 20 mM | Sparingly soluble | [4][5] |
| DMSO Solubility | Soluble to 50 mM | Soluble to some degree | [4][5] |
| Stability in Physiological Solution (pH 7.4) | Significantly more stable than free base | Unstable, half-life of ~45 minutes at 24°C | [6] |
| Blood-Brain Barrier Permeability | Does not readily cross | Crosses | [7] |
Delving into the Details: A Deeper Comparison
Superior Solubility for Simplified and Accurate Dosing
The most significant practical advantage of this compound is its high water solubility.[4][5] This allows for the straightforward preparation of aqueous stock solutions and experimental buffers without the need for organic solvents, which can have off-target effects on neuronal preparations. In contrast, bicuculline free base is only sparingly soluble in water and often requires the use of solvents like DMSO, which must be carefully controlled for their potential confounding effects on experimental results.
Enhanced Stability for Reliable and Reproducible Experiments
Blood-Brain Barrier Permeability: A Key Consideration for In Vivo Studies
A critical difference for researchers conducting in vivo studies is the inability of this compound to readily cross the blood-brain barrier.[7] This makes it an ideal tool for studies focusing on peripheral GABA-A receptors or for direct central nervous system (CNS) administration (e.g., intracerebroventricular injection) where precise localization of the antagonist's effect is desired. Conversely, the ability of bicuculline free base to cross the blood-brain barrier makes it suitable for systemic administration in studies investigating the central effects of GABA-A receptor blockade.
Experimental Protocols
To illustrate the practical implications of these differences, detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare stable, high-concentration stock solutions of this compound and bicuculline free base.
Materials:
-
This compound powder
-
Bicuculline free base powder
-
Sterile, deionized water
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for this compound (10 mM Stock in Water):
-
Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the required volume of sterile, deionized water.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term storage. For daily use, the solution can be stored at 4°C for up to a week.
Procedure for Bicuculline Free Base (10 mM Stock in DMSO):
-
Weigh out the appropriate amount of bicuculline free base powder to prepare a 10 mM solution.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. It is crucial to use this solution promptly after dilution into aqueous experimental buffers due to its instability.
Protocol 2: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents
Objective: To record and compare the blockade of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) using this compound and bicuculline free base.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp electrophysiology setup
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
GABA-A receptor agonist (e.g., GABA or muscimol)
-
This compound and bicuculline free base stock solutions
-
Perfusion system
Procedure:
-
Prepare aCSF and internal pipette solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline spontaneous or evoked IPSCs.
-
Prepare the working concentration of this compound by diluting the aqueous stock solution directly into the aCSF.
-
Prepare the working concentration of bicuculline free base by diluting the DMSO stock solution into the aCSF immediately before use. Ensure the final DMSO concentration is below a level known to affect the preparation (typically <0.1%).
-
Apply the bicuculline-containing aCSF to the neuron via the perfusion system.
-
Record the change in IPSC amplitude to determine the extent of GABA-A receptor blockade.
-
Wash out the antagonist and observe the recovery of IPSCs.
-
When using bicuculline free base, be mindful of the potential for its concentration to decrease over time in the perfusion reservoir due to hydrolysis. Fresh solutions should be prepared for longer experiments.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow.
References
- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 2. Bicuculline free base blocks voltage-activated K+ currents in rat medial preoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating GABAA Receptor Blockade: A Comparative Guide to Positive and Negative Controls
For researchers, scientists, and drug development professionals, the accurate validation of GABAA receptor blockade is paramount for the robust development of novel therapeutics targeting this critical inhibitory neurotransmitter system. This guide provides a comparative overview of positive and negative controls used in validating GABAA receptor antagonists, supported by experimental data and detailed protocols.
The gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its modulation is a key therapeutic strategy for conditions such as anxiety, epilepsy, and insomnia.[2][3] Consequently, rigorous validation of compounds intended to block GABAA receptor function is essential. This involves the use of well-characterized positive and negative controls to ensure assay validity and aid in the interpretation of results.
Understanding GABAA Receptor Signaling
GABA, the principal inhibitory neurotransmitter in the mammalian brain, is synthesized from glutamate.[4][5] Upon release into the synaptic cleft, GABA binds to postsynaptic GABAA receptors.[5][6] This binding event triggers the opening of an integral chloride ion channel, leading to an influx of chloride ions.[1][5] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[1]
Caption: GABAA receptor signaling pathway.
Controls for Validating GABAA Receptor Blockade
The selection of appropriate controls is critical for interpreting data from GABAA receptor blockade experiments.
Positive Controls are used to confirm that the experimental system is functioning correctly and is capable of producing the expected inhibitory response. These typically include:
-
Agonists: Compounds that bind to and activate the GABAA receptor, mimicking the effect of GABA.
-
Positive Allosteric Modulators (PAMs): Molecules that bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA.[3]
Negative Controls are essential for demonstrating the specificity of the blockade. These are typically:
-
Antagonists: Ligands that bind to the GABAA receptor but do not elicit a response, thereby blocking the action of agonists. Antagonists can be competitive (binding to the same site as the agonist) or non-competitive (binding to a different site to prevent activation).[3]
The following table summarizes key compounds used as positive and negative controls in GABAA receptor research.
| Control Type | Compound | Mechanism of Action | Typical Experimental Use |
| Positive Controls | |||
| Agonist | GABA | Endogenous neurotransmitter that binds to the primary recognition site to open the chloride channel.[5] | Elicit baseline inhibitory currents in electrophysiology; standard competitor in binding assays. |
| Agonist | Muscimol | Potent and specific GABAA receptor agonist.[3] | Used to maximally activate GABAA receptors. |
| Positive Allosteric Modulator (PAM) | Diazepam (Benzodiazepine) | Binds to the benzodiazepine (B76468) site on the GABAA receptor, increasing the frequency of channel opening.[7] | Enhance GABA-evoked currents; positive control for allosteric modulation. |
| Positive Allosteric Modulator (PAM) | Pentobarbital (Barbiturate) | Binds to a distinct site and increases the duration of chloride channel opening. | Potentiate GABAergic currents. |
| Negative Controls | |||
| Competitive Antagonist | Bicuculline (B1666979) | Competitively blocks the GABA binding site on the GABAA receptor.[3] | Standard antagonist to confirm GABAA receptor-mediated effects.[8][9] |
| Non-competitive Antagonist | Picrotoxin | A non-competitive channel blocker that physically occludes the GABAA receptor pore.[10] | Used to block GABAA receptor currents irrespective of agonist concentration. |
| Negative Allosteric Modulator (NAM) | Flumazenil | Binds to the benzodiazepine site and can reverse the effects of benzodiazepine PAMs.[11] | Used to study the benzodiazepine binding site and as an antidote for benzodiazepine overdose. |
Comparative Performance Data
The affinity and potency of these control compounds can be quantified using various experimental techniques. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function. The following table presents comparative IC50 values for common GABAA receptor modulators.
| Compound | Assay Type | Radioligand | Preparation | IC50 (nM) |
| GABA | Competitive Binding Assay | [³H]Muscimol | Rat brain membranes | 22 |
| Muscimol | Competitive Binding Assay | [³H]Muscimol | Rat brain membranes | 5 |
| Bicuculline | Competitive Binding Assay | [³H]Muscimol | Rat brain membranes | >100,000 |
| Diazepam | Competition Binding Assay | [³H]-flumazenil | Recombinant receptors | Ki of ~7.7 nM was assumed for [³H]-flumazenil |
Data adapted from various sources.[11][12]
Experimental Protocols
Accurate validation of GABAA receptor blockade relies on well-defined experimental protocols. Below are outlines for two common methodologies.
Radioligand Binding Assay
This technique is used to determine the affinity of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.[13][14]
Caption: Workflow for a radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation.[13]
-
Assay Setup: In a multi-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of an unlabeled competitor, e.g., 10 µM Clonazepam), and competition (membranes + radioligand + varying concentrations of the test compound).[13]
-
Incubation: Initiate the binding reaction and incubate at a specific temperature (e.g., 0-4°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[13]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.[13]
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[13]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value.[13]
Electrophysiology (Patch-Clamp)
This technique directly measures the ion flow through GABAA receptors in response to GABA application and its blockade by an antagonist.[15][16]
Protocol Outline:
-
Cell Preparation: Use cultured neurons or brain slices expressing GABAA receptors.
-
Recording Setup: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Baseline GABA Response: Apply a known concentration of GABA to elicit a baseline inhibitory postsynaptic current (IPSC).
-
Application of Test Compound: Perfuse the test compound (potential antagonist) onto the cell for a defined period.
-
GABA Response in the Presence of Test Compound: Co-apply GABA and the test compound and record the resulting IPSC. A reduction in the current amplitude indicates a blockade of the GABAA receptor.
-
Washout: Wash out the test compound and re-apply GABA to determine if the receptor function recovers.
-
Positive and Negative Controls:
Conclusion
The validation of GABAA receptor blockade is a critical step in neuropharmacology and drug discovery. The judicious use of positive and negative controls, such as GABA, muscimol, benzodiazepines, bicuculline, and picrotoxin, within well-defined experimental protocols like radioligand binding assays and electrophysiology, is essential for generating reliable and interpretable data. This comparative guide provides a framework for researchers to design and execute robust validation studies, ultimately contributing to the development of safer and more effective therapeutics targeting the GABAA receptor.
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanion.de [nanion.de]
- 16. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Water-Soluble Bicuculline Salts for Neuroscientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of commonly used water-soluble bicuculline (B1666979) salts: bicuculline methiodide, bicuculline methochloride, and bicuculline methobromide. These quaternary ammonium (B1175870) salts of bicuculline, a potent competitive antagonist of GABA-A receptors, offer significant advantages in experimental settings due to their enhanced water solubility and stability over the parent compound.[1][2] This document summarizes their key physicochemical properties, compares their biological activity with available data, and provides detailed experimental protocols for their evaluation.
Physicochemical and Pharmacological Properties
The selection of a particular bicuculline salt can be critical for the success of an experiment, with solubility being a key determinant for the preparation of stock solutions and delivery to biological systems. The following table summarizes the available quantitative data for the three most common water-soluble bicuculline salts.
| Property | This compound | Bicuculline Methochloride | Bicuculline Methobromide |
| Molecular Weight | 509.3 g/mol | 417.85 g/mol | 462.3 g/mol |
| Water Solubility | 20 mM[3] | 100 mM | 50 mM[4] |
| Potency (IC₅₀) | ~1-500 µM | Not specified | ~3 µM[5] |
| Stability | More stable than bicuculline[1][2] | More stable than bicuculline[1][2] | More stable than bicuculline[4] |
Experimental Protocols
Protocol 1: Determination of GABA-A Receptor Antagonist Potency using Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines a general procedure for quantifying the potency of water-soluble bicuculline salts in inhibiting GABA-A receptor-mediated currents in cultured neurons or brain slices.
1. Cell/Slice Preparation:
- Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices (e.g., hippocampus or cortex) from rodents according to standard laboratory procedures.
- Maintain cells/slices in an appropriate recording chamber perfused with artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂ at room temperature or a controlled physiological temperature.
2. Electrophysiological Recording:
- Establish whole-cell patch-clamp recordings from visually identified neurons using a suitable amplifier and data acquisition system.
- Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing a physiological concentration of chloride.
- Hold the membrane potential at -60 mV to -70 mV.
3. GABA Application and Antagonist Co-application:
- Locally apply a sub-maximal concentration of GABA (e.g., 10-30 µM) to elicit a stable inward chloride current. The application can be achieved via a puffer pipette or a fast-flow perfusion system.
- After obtaining a stable baseline GABA response, co-apply increasing concentrations of the bicuculline salt with the same concentration of GABA.
- Ensure a sufficient wash-out period between applications to allow for the recovery of the GABA response.
4. Data Analysis:
- Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of the bicuculline salt.
- Normalize the current amplitude in the presence of the antagonist to the control GABA response.
- Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Assessment of Aqueous Solution Stability using High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating HPLC method to assess and compare the degradation of different water-soluble bicuculline salts in an aqueous solution over time.
1. Standard and Sample Preparation:
- Prepare stock solutions of each bicuculline salt (methiodide, methochloride, and methobromide) in ultrapure water at a known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards of each salt by diluting the stock solutions to concentrations spanning the expected range of analysis.
- For the stability study, dilute the stock solution of each salt in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for HPLC analysis.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation of the parent compound from any potential degradants.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength that provides a good response for the bicuculline molecule (e.g., ~290 nm).
- Injection Volume: 20 µL.
- Column Temperature: 25-30 °C.
3. Stability Study Procedure:
- Store the prepared aqueous solutions of each bicuculline salt under defined conditions (e.g., room temperature, 4°C, protected from light).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and inject it into the HPLC system.
- Analyze the samples in triplicate.
4. Data Analysis:
- Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
- Determine the concentration of the bicuculline salt remaining in the stability samples at each time point by interpolating their peak areas from the calibration curve.
- Calculate the percentage of the initial concentration remaining at each time point.
- Plot the percentage remaining against time to compare the degradation rates of the different salts. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of GABA-A receptors and their inhibition by bicuculline.
Experimental Workflow for Comparative Analysis
The diagram below outlines a typical workflow for the side-by-side comparison of different water-soluble bicuculline salts.
References
- 1. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effectiveness of bicuculline as an antagonist of GABA and visually evoked inhibition in the cat's striate cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
Choosing the Right Tool for the Job: A Comparative Guide to GABA-A Receptor Antagonists for In Vitro Slice Recordings
For researchers navigating the intricate world of synaptic transmission, the selection of appropriate pharmacological tools is paramount. When the goal is to isolate and study excitatory synaptic events, blocking inhibitory neurotransmission becomes a critical step. The primary means of achieving this in in vitro slice recordings is through the antagonism of GABA-A receptors. This guide provides a comprehensive comparison of Bicuculline (B1666979) Methiodide and its common alternatives, offering experimental data and protocols to aid researchers in making an informed decision for their specific experimental needs.
At a Glance: Comparing GABA-A Receptor Antagonists
The three most commonly used GABA-A receptor antagonists in in vitro slice electrophysiology are Bicuculline Methiodide, Gabazine (B1674388) (SR-95531), and Picrotoxin (B1677862). Each possesses distinct properties that can influence experimental outcomes.
| Feature | This compound | Gabazine (SR-95531) | Picrotoxin |
| Mechanism of Action | Competitive Antagonist[1] | Competitive Antagonist[1] | Non-competitive Channel Blocker[2] |
| Binding Site | GABA binding site[1] | GABA binding site[1] | Pore of the Chloride Channel[2] |
| Potency (IC50) | ~3.3 µM (at 30 µM GABA)[3] | ~7.38 µM (at 10 µM GABA)[4] | ~0.8 µM (at 30 µM GABA)[3] |
| Solubility | High in water | Water soluble | Sparingly soluble in water |
| Specificity | Blocks GABA-A receptors | Highly selective for GABA-A receptors | Blocks GABA-A and GABA-C receptors[2] |
| Off-Target Effects | Blocks small-conductance Ca2+-activated K+ (SK) channels[5][6] | Minimal reported off-target effects | Can have complex, use-dependent effects[7] |
| Cost | Generally less expensive than Gabazine | More expensive | Varies, but generally affordable |
Delving Deeper: Key Considerations for Your Experiment
The choice between these antagonists hinges on the specific requirements of the experiment.
This compound: The Workhorse with a Caveat
This compound, a quaternary salt of bicuculline, is a popular choice due to its high water solubility and stability in physiological solutions.[8] As a competitive antagonist, it directly competes with GABA for its binding site on the GABA-A receptor.
However, a significant consideration when using this compound is its well-documented off-target effect: the blockade of small-conductance calcium-activated potassium (SK) channels.[9][5][6] SK channels are crucial for regulating neuronal excitability and firing patterns. By blocking these channels, this compound can lead to membrane depolarization and increased neuronal firing, which may confound the interpretation of results, particularly in studies focused on neuronal excitability or synaptic plasticity.
Gabazine: The Selective Choice
Gabazine (SR-95531) is another competitive antagonist of the GABA-A receptor. Its primary advantage is its high selectivity for GABA-A receptors with minimal off-target effects reported.[1] This makes it the preferred choice for experiments where the specific contribution of GABA-A receptor-mediated inhibition is being investigated, and off-target effects must be minimized. The main drawback of gabazine is its higher cost compared to this compound and picrotoxin.
Picrotoxin: The Non-Competitive Blocker
Unlike bicuculline and gabazine, picrotoxin is a non-competitive antagonist that acts as a channel blocker, physically occluding the pore of the GABA-A receptor chloride channel.[2] This mechanism of action can be advantageous in certain experimental contexts. However, its effects can be more complex and use-dependent, and it is also known to block GABA-C receptors.[2][7] Furthermore, its lower water solubility can make it more challenging to work with.
Visualizing the Mechanism: The GABAergic Synapse
To understand the action of these antagonists, it is essential to visualize the GABAergic signaling pathway.
Caption: Schematic of a GABAergic synapse and the sites of action for different GABA-A receptor antagonists.
Experimental Workflow: A Step-by-Step Guide for In Vitro Slice Recordings
The following protocol provides a general framework for using GABA-A receptor antagonists in acute brain slice electrophysiology. Specific parameters may need to be optimized for your preparation and research question.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. researchgate.net [researchgate.net]
- 5. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicuculline block of small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonist actions of this compound and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
A Comparative Guide to Picrotoxin and Bicuculline Methiodide: Mechanisms of Action at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two widely used GABA-A receptor antagonists: Picrotoxin (B1677862) and Bicuculline (B1666979) methiodide. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
At a Glance: Key Differences
| Feature | Picrotoxin | Bicuculline Methiodide |
| Mechanism of Action | Non-competitive antagonist | Competitive antagonist |
| Binding Site | Allosteric site within the GABA-A receptor's chloride ion channel pore. | Orthosteric binding site (same as GABA).[1] |
| Effect on GABA Binding | Does not prevent GABA from binding to the receptor. | Directly competes with GABA for its binding site. |
| Effect on Dose-Response Curve | Depresses the maximal response to GABA.[2] | Shifts the GABA concentration-response curve to the right.[2][3] |
| Off-Target Effects | Can also inhibit other ligand-gated ion channels such as glycine (B1666218) and 5-HT3 receptors.[1] | Can block calcium-activated potassium channels.[4][5] |
| Solubility | Limited water solubility. | More water-soluble and stable in solution than bicuculline freebase.[1][5] |
Mechanism of Action: A Detailed Comparison
The primary distinction between Picrotoxin and this compound lies in their mode of inhibition of the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.
This compound acts as a competitive antagonist .[2][3] This means it directly competes with the endogenous ligand, gamma-aminobutyric acid (GABA), for binding at the orthosteric site on the GABA-A receptor.[1] By occupying this site, this compound prevents GABA from binding and subsequently activating the receptor, thus inhibiting the influx of chloride ions. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing the concentration of GABA.
In contrast, Picrotoxin is a non-competitive antagonist .[1] It does not compete with GABA for the same binding site. Instead, it binds to an allosteric site located within the pore of the chloride ion channel of the GABA-A receptor.[1] This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor and the channel is in its open conformation. Consequently, the inhibitory effect of Picrotoxin cannot be surmounted by increasing the concentration of GABA, leading to a depression of the maximal response.[2]
Signaling Pathway Diagrams
Quantitative Data Comparison
The following table summarizes key quantitative parameters for Picrotoxin and this compound from comparative studies. It is important to note that these values can vary depending on the experimental conditions, such as the specific GABA-A receptor subunit composition and the concentration of GABA used.
| Parameter | Picrotoxin | This compound | Experimental System | Reference |
| EC50 | 0.4 µM | 2.1 µM | Neuronal networks on microelectrode arrays | [6] |
| IC50 | 2.2 µM (in the presence of 1mM GABA) | 3.3 µM (in the presence of 30µM GABA) | Automated patch clamp on GABAA(α5β3γ2)/HEK 293 cells | [7] |
| pKB | N/A | ~5.9 | Recombinant GABA-A receptors in Xenopus laevis oocytes | [2] |
Experimental Protocols
The following are generalized protocols for characterizing and comparing the effects of Picrotoxin and this compound on GABA-A receptors using two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
Detailed Methodologies
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
Oocytes are then injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Injected oocytes are incubated in a suitable medium (e.g., Barth's solution) for 2-5 days at 16-18°C to allow for receptor expression on the oocyte membrane.[8]
2. Two-Electrode Voltage Clamp (TEVC) Recordings:
-
An oocyte expressing the GABA-A receptors is placed in a recording chamber and continuously perfused with a saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage recording and the other for current injection. The membrane potential is typically clamped at a holding potential of -60 to -80 mV.[9]
-
To determine the effect of the antagonists, a baseline GABA response is established by applying a known concentration of GABA (e.g., the EC50 concentration).
-
For this compound (Competitive Antagonist):
-
Increasing concentrations of this compound are co-applied with a fixed concentration of GABA.
-
The resulting rightward shift in the GABA dose-response curve is measured to determine the pA2 value through a Schild analysis.[10]
-
-
For Picrotoxin (Non-Competitive Antagonist):
-
The oocyte is pre-incubated with increasing concentrations of Picrotoxin before the application of GABA.
-
The reduction in the maximal GABA-induced current is measured to determine the IC50 value.[7]
-
3. Data Analysis:
-
The recorded currents are analyzed to generate concentration-response curves.
-
For this compound, a Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. A linear regression with a slope of approximately 1 is indicative of competitive antagonism.
-
For Picrotoxin, the IC50 value is calculated by fitting the concentration-inhibition data to a sigmoidal dose-response curve.
Conclusion
Picrotoxin and this compound, while both potent antagonists of the GABA-A receptor, operate through fundamentally different mechanisms. This compound's competitive antagonism makes it a valuable tool for studies where surmountable inhibition is desired, allowing for the investigation of GABA binding dynamics. In contrast, Picrotoxin's non-competitive channel-blocking action provides a means to inhibit GABA-A receptor function regardless of GABA concentration, making it suitable for experiments requiring a complete and insurmountable blockade of chloride flux. The choice between these two antagonists should be guided by the specific experimental question and the desired pharmacological profile. Furthermore, researchers should be mindful of their potential off-target effects to ensure accurate interpretation of experimental results.
References
- 1. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist actions of this compound and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picrotoxin and bicuculline have different effects on lumbar spinal networks and motoneurons in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 10. Schild regression analysis of antidepressant and bicuculline antagonist effects at the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review comparing different GABAA receptor antagonists.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used Gamma-Aminobutyric Acid type A (GABAA) receptor antagonists. The objective is to offer a detailed analysis of their performance, supported by experimental data, to aid in the selection of appropriate antagonists for research and drug development purposes. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies, and visualizes key concepts using diagrams.
Introduction to GABAA Receptor Antagonists
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] They are ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission.[1] GABAA receptor antagonists are compounds that block the action of GABA, thereby reducing inhibition and increasing neuronal excitability.[1][3] These antagonists are invaluable tools for studying the role of GABAergic signaling in various physiological and pathological processes.[1]
GABAA receptor antagonists can be broadly classified based on their mechanism of action:
-
Competitive Antagonists: These compounds bind to the same site as GABA (the orthosteric site) but do not activate the receptor, thereby preventing GABA from binding and exerting its inhibitory effect.[1] A classic example is Bicuculline (B1666979) .[1][2]
-
Non-competitive Antagonists (or Channel Blockers): These antagonists bind to a different site on the receptor, typically within the ion channel pore, and physically block the flow of chloride ions, regardless of whether GABA is bound.[1][4] Picrotoxin (B1677862) is a well-known example of a non-competitive antagonist.[4]
-
Allosteric Modulators: While not strictly antagonists in the classical sense, some compounds can negatively modulate the receptor's function at a site distinct from the GABA binding site or the channel pore. Flumazenil (B1672878) , for instance, is a competitive antagonist at the benzodiazepine (B76468) binding site and can reverse the effects of benzodiazepine agonists.[5][6][7][8]
This guide will focus on a comparative analysis of four widely used GABAA receptor antagonists: Bicuculline, Picrotoxin, Gabazine (SR-95531), and Flumazenil.
Quantitative Comparison of GABAA Receptor Antagonists
The following tables summarize key quantitative parameters for the selected antagonists, providing a basis for comparing their potency and efficacy.
Table 1: Binding Affinities (Ki) of GABAA Receptor Antagonists
| Antagonist | Radioligand | Preparation | Receptor Subtype(s) | Ki (nM) | Reference(s) |
| Gabazine (SR-95531) | [3H]-GABA | Rat brain membranes | Not specified | 150 | [9][10] |
| Gabazine (SR-95531) | Not specified | Not specified | Not specified | 74-150 | [11] |
| Flumazenil | [3H]-Flumazenil | Not specified | Central benzodiazepine receptor | 9.91 | [12] |
Note: Ki values can vary depending on the radioligand used, tissue preparation, and specific receptor subtype composition.
Table 2: Inhibitory Concentrations (IC50) of GABAA Receptor Antagonists
| Antagonist | Agonist | Preparation | Receptor Subtype(s) | IC50 (µM) | Reference(s) |
| Picrotoxin | GABA | Xenopus laevis oocytes | α1β1, α1β1γ2S, α1β1γ2L | Not specified, but shown to be relatively unaffected by subunit composition. | [13] |
| Gabazine (SR-95531) | GABA | Not specified | Not specified | ~0.2 | [14] |
| Bicuculline | GABA | Neuronal networks on multielectrode neurochips | Not specified | 2.1 | [15] |
| Picrotoxin | GABA | Neuronal networks on multielectrode neurochips | Not specified | 0.4 | [15] |
Note: IC50 values are highly dependent on the concentration of the agonist used in the assay.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of competitive and non-competitive antagonists have different consequences for GABAA receptor signaling.
Competitive Antagonism (e.g., Bicuculline, Gabazine)
Competitive antagonists bind reversibly to the GABA binding site. Their effect can be overcome by increasing the concentration of the agonist (GABA).[13][16] This results in a rightward shift of the GABA concentration-response curve without a change in the maximum response.[13][16]
References
- 1. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Flumazenil - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The effects of GABAA receptor modulation by flumazenil on emergence from general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 10. SR95531 (Gabazine), GABAA antagonist (CAS 104104-50-9) | Abcam [abcam.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Flumazenil | GABAA antagonist | Probechem Biochemicals [probechem.com]
- 13. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Antagonist actions of bicuculline methiodide and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bicuculline Methiodide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bicuculline (B1666979) Methiodide, a potent GABA-A receptor antagonist.
Bicuculline methiodide is classified as a hazardous substance, toxic if ingested, inhaled, or in contact with skin, and very toxic to aquatic life. Therefore, it must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[1] It is crucial to prevent its release into the environment.[1]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be performed in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
All materials contaminated with this compound, including unused or expired product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.[2][3]
-
This compound is categorized as an alkaloid, solid, n.o.s., with UN number UN1544 for transportation purposes.[1]
-
-
Waste Segregation and Container Selection :
-
Solid Waste : Collect dry, solid waste contaminated with this compound (e.g., gloves, absorbent paper) in a designated, leak-proof container lined with a clear plastic bag to allow for visual inspection.[4] The container must be clearly labeled as "Hazardous Waste".
-
Liquid Waste : Aqueous solutions of this compound should be collected in a compatible, leak-proof container with a secure, screw-on cap.[2][4] Do not use corks or parafilm to seal the container.[4] It is recommended to use plastic containers over glass when compatibility is not an issue to minimize the risk of breakage.[5]
-
Sharps : Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Waste".[6]
-
Empty Containers : Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., water, if the residue is soluble). The rinsate must be collected and disposed of as hazardous liquid waste.[2][3] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.[3]
-
-
Labeling of Hazardous Waste Containers :
-
All hazardous waste containers must be accurately and clearly labeled.[5][7] The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
The concentration and quantity of the waste.
-
The date of waste generation (the date you first add waste to the container).[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).[5]
-
-
-
Storage of Hazardous Waste :
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.[8]
-
Ensure that containers are kept closed except when adding waste.[4][7]
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]
-
Segregate this compound waste from incompatible materials.
-
-
Arranging for Disposal :
-
Do not dispose of this compound down the drain or in the regular trash.[1][5][9] This is illegal and harmful to the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[3][5]
-
Complete any required hazardous waste disposal forms as instructed by your EHS office.[5]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal (General) | Not applicable for this compound. Generally between 5.5 and 10.5 for approved dilute acids and bases. | [9] |
| Maximum Satellite Accumulation | Up to 55 gallons of a single hazardous waste stream. | [4] |
| Container Rinsing | Triple-rinse with a solvent amount equal to ~5% of the container's volume. | [3] |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.nl [fishersci.nl]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
